molecular formula C12H12N2O B2461620 N-(prop-2-en-1-yl)-1H-indole-3-carboxamide CAS No. 1154685-03-6

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

Cat. No.: B2461620
CAS No.: 1154685-03-6
M. Wt: 200.241
InChI Key: HOGLTOIIKHWQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is a synthetic indole derivative offered for research use in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many natural products and approved drugs . This compound features a reactive prop-2-en-1-yl (allyl) group attached to the carboxamide nitrogen, providing a versatile handle for further chemical modifications and exploration of structure-activity relationships (SAR). Indole-based compounds are extensively investigated for their potential in multiple therapeutic areas. They have demonstrated significant efficacy in targeting various biological pathways, making them valuable scaffolds for designing new anticancer agents , antimicrobials , anti-inflammatory drugs , and treatments for metabolic disorders . Furthermore, research into indole-2-carboxamide analogues has shown potent activity against Mycobacterium tuberculosis , often through inhibition of the MmpL3 transporter . The structural versatility of the indole core allows for interactions with a wide array of biological macromolecules, facilitating the optimization of pharmacological properties such as potency, selectivity, and metabolic stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGLTOIIKHWQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure-Activity Relationship of N-allyl-1H-indole-3-carboxamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indole-3-carboxamide core is a well-established "privileged scaffold" in modern drug discovery, serving as the foundational structure for a multitude of biologically active molecules. Its inherent drug-like properties, including a favorable size, lipophilicity, and the presence of hydrogen bond donors and acceptors, make it an ideal starting point for the development of novel therapeutics. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of a specific and promising subclass: N-allyl-1H-indole-3-carboxamides. We will explore how modifications to this core structure influence biological activity, with a particular focus on their potential as cannabinoid receptor modulators and anti-cancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The N-Allyl Group: A Key Modulator of Activity and Specificity

The N1 position of the indole ring is a critical site for chemical modification, directly influencing the molecule's interaction with its biological target. The introduction of an allyl group (–CH₂–CH=CH₂) at this position imparts unique characteristics that can significantly enhance potency and selectivity. The double bond within the allyl group introduces a degree of conformational rigidity and provides a potential site for metabolic transformations, which can be strategically exploited in drug design.

Structure-Activity Relationships of N-allyl-1H-indole-3-carboxamides

The biological activity of N-allyl-1H-indole-3-carboxamides is a composite of interactions stemming from three key structural regions: the indole core, the N-allyl substituent, and the C3-carboxamide moiety.

The Indole Core: The Foundation for Biological Interaction

The bicyclic indole ring system is the primary pharmacophore, responsible for the initial recognition and binding to the target protein. Substitutions on the benzene portion of the indole ring can fine-tune the electronic properties and steric bulk of the molecule, thereby modulating its binding affinity and selectivity.

  • Position 5: A Hotspot for Potency Enhancement: Substitution at the 5-position of the indole ring has been consistently shown to have a significant impact on biological activity. Electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO₂), often lead to a marked increase in potency. This is likely due to favorable interactions with specific amino acid residues within the binding pocket of the target protein.

  • Other Positions (4, 6, 7): Modifications at other positions on the benzene ring generally have a less pronounced effect on activity compared to the 5-position. However, the introduction of small, lipophilic groups can sometimes lead to modest improvements in potency.

The N-Allyl Group: A Distinctive Contributor to Activity

While a variety of N-alkyl and N-benzyl substituents have been explored on the indole-3-carboxamide scaffold, the N-allyl group offers a unique profile. Compared to a simple N-methyl or N-ethyl group, the allyl moiety introduces unsaturation, which can lead to more specific interactions within the binding site. The double bond can participate in π-π stacking or other non-covalent interactions, potentially leading to a more favorable binding orientation.

The C3-Carboxamide Moiety: The Gateway to Diverse Biological Targets

The carboxamide linkage at the C3 position is a crucial element for engaging with the target protein, often forming key hydrogen bonds. The nature of the substituent on the carboxamide nitrogen (the "R" group in the general structure) is a primary determinant of the compound's biological activity and target selectivity.

  • Small Alkyl and Cycloalkyl Groups: For cannabinoid receptor modulation, small, lipophilic groups such as adamantyl, cyclohexyl, or tert-butyl are often preferred. These bulky groups are thought to occupy a hydrophobic pocket within the receptor.

  • Aromatic and Heteroaromatic Rings: In the context of anticancer activity, the "R" group is frequently an aromatic or heteroaromatic ring system. These groups can engage in π-stacking interactions and provide vectors for further substitution to optimize activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for N-substituted indole-3-carboxamides, highlighting the impact of various substituents on anticancer activity. While specific data for a comprehensive series of N-allyl analogs is limited in the public domain, the general trends observed for other N-substituents provide valuable insights.

Compound ID N1-Substituent Indole C5-Substituent Carboxamide N-Substituent Target Cell Line IC50 (µM) Reference
1 HH4-ChlorophenylK-562 (Leukemia)0.61[1]
2 HH4-FluorophenylK-562 (Leukemia)>50[1]
3 HH4-NitrophenylK-562 (Leukemia)1.12[1]
4 HHPyridin-4-ylHCT-116 (Colon)1.01[1]
5 HH1-AnthraquinoneMCF-7 (Breast)7.16[1]
6 HH2-AnthraquinoneK-562 (Leukemia)0.33[1]

Note: This table is a representative summary. For detailed information, please consult the cited references.

Experimental Protocols

General Synthesis of N-allyl-1H-indole-3-carboxamides

The synthesis of N-allyl-1H-indole-3-carboxamides is typically achieved through a two-step process starting from indole-3-carboxylic acid.

Step 1: N-Allylation of Indole-3-carboxylic Acid

G cluster_0 Step 1: N-Allylation indole_acid Indole-3-carboxylic Acid reaction_1 Stir at RT to 60°C indole_acid->reaction_1 allyl_bromide Allyl Bromide allyl_bromide->reaction_1 base Base (e.g., K2CO3, NaH) base->reaction_1 solvent Solvent (e.g., DMF, Acetone) solvent->reaction_1 n_allyl_acid N-allyl-1H-indole-3-carboxylic Acid reaction_1->n_allyl_acid

Caption: Workflow for the N-allylation of indole-3-carboxylic acid.

  • To a solution of indole-3-carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding carboxylate salt.

  • Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, pour into water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the N-allyl-1H-indole-3-carboxylic acid.

Step 2: Amide Coupling

G cluster_1 Step 2: Amide Coupling n_allyl_acid N-allyl-1H-indole-3-carboxylic Acid reaction_2 Stir at RT n_allyl_acid->reaction_2 amine Amine (R-NH2) amine->reaction_2 coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) coupling_reagent->reaction_2 base Base (e.g., DIPEA) base->reaction_2 solvent Solvent (e.g., DMF, DCM) solvent->reaction_2 final_product N-allyl-1H-indole-3-carboxamide reaction_2->final_product

Caption: Workflow for the amide coupling reaction.

  • To a solution of N-allyl-1H-indole-3-carboxylic acid (1.0 eq.) in DMF or dichloromethane (DCM), add a coupling reagent such as HATU (1.2 eq.) or a combination of HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-allyl-1H-indole-3-carboxamide.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-allyl-1H-indole-3-carboxamide derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

While the precise mechanism of action for many N-allyl-1H-indole-3-carboxamides is still under investigation, a growing body of evidence suggests that indole derivatives can exert their anticancer effects through the modulation of key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2]

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many types of cancer, the NF-κB pathway is constitutively active, leading to the uncontrolled proliferation of cancer cells and resistance to apoptosis.

Indole compounds, including derivatives of indole-3-carbinol, have been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur through the suppression of IκBα kinase (IKK) activity, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, indole derivatives can block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Released IkBa_P P-IκBα Ub Ubiquitination IkBa_P->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkBa_P Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) NFkB_active->Gene_Transcription Initiates Indole_Carboxamide N-allyl-1H-indole-3-carboxamide Indole_Carboxamide->IKK_complex Inhibits

Caption: Proposed mechanism of action of N-allyl-1H-indole-3-carboxamides via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The N-allyl-1H-indole-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the indole core, the N-allyl substituent, and the C3-carboxamide moiety to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: A comprehensive investigation of a diverse library of N-allyl-1H-indole-3-carboxamide analogs is needed to fully elucidate the role of the N-allyl group and to identify optimal substitution patterns for specific biological targets.

  • Mechanism of Action Studies: Further studies are required to confirm the modulation of the NF-κB pathway by N-allyl-1H-indole-3-carboxamides and to explore other potential mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced into in vivo models of disease to evaluate their efficacy, safety, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of indole-based therapeutics.

References

Sources

theoretical binding affinity of N-allyl-indole-3-carboxamide to CB1 receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Binding Affinity of N-allyl-indole-3-carboxamide to the Cannabinoid CB1 Receptor

Abstract

The human cannabinoid receptor 1 (CB1), a class A G protein-coupled receptor (GPCR), is a primary target for therapeutic development in pain management, metabolic regulation, and anxiety disorders.[1] Indole-3-carboxamide derivatives, including N-allyl variants, represent a significant class of synthetic cannabinoids that interact with this receptor.[2][3][4] Understanding the binding affinity of these ligands is paramount for rational drug design and optimization. This technical guide provides a comprehensive, in-depth protocol for determining the theoretical binding affinity of N-allyl-indole-3-carboxamide to the CB1 receptor using a multi-faceted computational approach. As a self-validating system, this workflow integrates molecular docking, extensive molecular dynamics (MD) simulations, and end-point free energy calculations to provide a robust and scientifically rigorous estimation of ligand binding.

Introduction: The Rationale for a Computational Approach

The interaction between a ligand and its receptor is fundamentally governed by the binding free energy (ΔG), which dictates the binding affinity (often expressed as Kᵢ or Kₑ). A more negative ΔG corresponds to a stronger, more favorable interaction. In drug discovery, accurately predicting this value in silico can drastically reduce the time and cost associated with synthesizing and testing new chemical entities.[5]

G protein-coupled receptors like CB1 are notoriously challenging for experimental structural determination due to their dynamic nature and membrane-embedded structure.[6] While recent breakthroughs in cryo-electron microscopy and X-ray crystallography have provided static snapshots of the CB1 receptor, these do not fully capture the flexibility inherent to its function.[7][8] Computational methods, particularly molecular dynamics (MD) simulations, are uniquely suited to explore these dynamics, providing an atomic-level view of the receptor-ligand recognition process over time.[6][7][9][10]

This guide details a workflow that begins with predicting the initial binding pose and progresses to a dynamic, solvated simulation to refine this interaction and calculate the binding free energy.

Theoretical Foundations of Binding Affinity Calculation

The theoretical prediction of protein-ligand binding affinity is rooted in statistical mechanics and thermodynamics. The binding free energy (ΔG_bind) can be calculated through a thermodynamic cycle.

cluster_0 In Solvent cluster_1 In Vacuum Receptor_solv Receptor(solv) Complex_solv Complex(solv) Receptor_solv->Complex_solv  ΔG_bind(solv) Receptor_vac Receptor(vac) Receptor_solv->Receptor_vac ΔG_solv(Receptor) Ligand_solv Ligand(solv) Ligand_vac Ligand(vac) Ligand_solv->Ligand_vac ΔG_solv(Ligand) Complex_vac Complex(vac) Complex_solv->Complex_vac ΔG_solv(Complex) Receptor_vac->Complex_vac  ΔG_bind(vac)

Caption: Thermodynamic cycle for protein-ligand binding.

The primary methods employed in this guide are:

  • Molecular Docking: A computational technique used to predict the preferred orientation (the "pose") of one molecule when bound to another.[5] It utilizes scoring functions to provide a rapid, albeit often qualitative, estimate of binding strength. Its primary utility is in generating a plausible starting structure for more rigorous calculations.

  • Molecular Dynamics (MD) Simulation: MD simulations compute the atomistic movements of a system over time by integrating Newton's equations of motion.[6][10] This allows for the exploration of conformational changes in both the ligand and the receptor, providing a dynamic and more realistic view of the binding event.[7][9]

  • MM/PBSA Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is an "end-point" calculation that estimates the binding free energy by analyzing snapshots from an MD trajectory.[11] It calculates the free energy difference between the bound (complex) and unbound (receptor and ligand) states in solution.[12]

Integrated Computational Workflow

This workflow is designed as a self-validating pipeline. The stability and convergence observed during the MD simulation serve to validate the initial docked pose, while the final free energy calculation provides a quantitative measure of affinity grounded in a physically realistic, dynamic model.

Caption: Overall computational workflow for binding affinity prediction.

Part 1: System Preparation

Expertise & Experience: The quality of the initial structures is the single most critical factor for a successful simulation. Garbage in, garbage out. We select a high-resolution experimental structure and meticulously prepare it to reflect a physiological state.

Protocol 1: CB1 Receptor Preparation

  • Obtain Structure: Download the high-resolution crystal structure of the human CB1 receptor from the RCSB Protein Data Bank. The structure bound to an inhibitor (PDB ID: 5U09) is an excellent starting point for antagonist/inverse agonist studies.[13]

  • Initial Cleaning: Load the PDB file into a molecular modeling package (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential components: water molecules, co-crystallized inhibitors (e.g., taranabant), and any other non-protein molecules.[14]

  • Add Hydrogens & Assign Protonation States: Add hydrogen atoms, as they are typically absent in crystal structures. Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of 7.4. This step is crucial for establishing the correct hydrogen bond network.

  • Structure Refinement: Check for and repair any missing side chains or backbone atoms using built-in tools like the Dunbrack rotamer library.[14]

  • Energy Minimization: Perform a brief energy minimization of the receptor structure using a molecular mechanics force field (e.g., AMBER, CHARMM) to relax any steric clashes introduced during preparation.

Protocol 2: Ligand Preparation (N-allyl-indole-3-carboxamide)

  • Build 3D Structure: Construct the 2D structure of N-allyl-indole-3-carboxamide and convert it to a 3D conformation using software like Avogadro or ChemDraw.

  • Geometry Optimization: Perform a geometry optimization using a quantum mechanics method (e.g., DFTB3) or a robust molecular mechanics force field to find a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges. This is critical for accurately modeling electrostatic interactions. The AM1-BCC charge model is a reliable standard for drug-like molecules.

  • Generate Parameters: Use a tool like antechamber (from AmberTools) to generate force field parameters (e.g., for the General Amber Force Field, GAFF) that are compatible with the protein force field.

Part 2: Molecular Docking

Trustworthiness: Docking serves as a rapid filter to generate a physically plausible starting pose. We validate our docking protocol by "re-docking" the original co-crystallized ligand and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental one.[15]

Protocol 3: Predicting the Binding Pose

  • Define the Binding Site: The binding site is defined as a grid box centered on the location of the co-crystallized ligand in the original PDB structure. A box size of approximately 25 Å in each dimension is typically sufficient to encompass the orthosteric pocket of CB1.[1]

  • Run Docking Simulation: Use a docking program such as AutoDock Vina.

    • Input: The prepared receptor (.pdbqt format) and ligand (.pdbqt format).

    • Configuration: Specify the coordinates of the grid box center and its dimensions. Set the exhaustiveness parameter (e.g., 32) to control the search thoroughness.

  • Analyze Results: The program will output several possible binding poses ranked by a scoring function (in kcal/mol).

    • Select the Best Pose: Visually inspect the top-ranked poses. The most credible pose will exhibit chemically sensible interactions with known key residues in the CB1 binding pocket, such as F174, W279, W356, and F379.[8] This pose will be the starting point for the MD simulation. Docking studies have shown that agonists often interact with residues in helices III, VI, and VII.[16]

Part 3: Molecular Dynamics (MD) Simulation

Expertise & Experience: A static docked pose is insufficient as it ignores the inherent flexibility of the receptor and the crucial role of solvent.[7][17] We embed the complex in a realistic membrane environment and run a long-timescale simulation to allow the system to relax and find its most stable dynamic state.

Protocol 4: Simulating the Dynamic Complex

  • System Assembly:

    • Membrane Embedding: Place the receptor-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer, a common model for cell membranes.[17]

    • Solvation: Add an explicit water model (e.g., TIP3P) to solvate the system.

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's total charge and achieve a physiological salt concentration (e.g., 150 mM).

  • Assign Force Fields: Use a consistent and well-validated force field combination, such as AMBER ff14SB for the protein, LIPID17 for the membrane, and GAFF2 for the ligand.

  • Equilibration: This is a multi-stage process to gently prepare the system for the production run.

    • Minimization: Perform energy minimization on the entire system to remove any bad contacts.

    • NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and membrane.

    • NPT Ensemble (Constant Pressure, Temperature): Switch to a constant pressure ensemble to allow the system density to relax to the correct value. This is typically run for several nanoseconds.

  • Production Simulation: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for at least 100-200 nanoseconds.[10] Longer simulations provide better sampling of the conformational space.[9][10]

  • Trajectory Analysis:

    • Stability Check: Calculate the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the receptor.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) between the N-allyl-indole-3-carboxamide and CB1 residues throughout the simulation.

Part 4: Binding Free Energy Calculation

Authoritative Grounding: While computationally intensive, methods like MM/PBSA provide a more theoretically sound estimate of binding affinity than docking scores alone.[11] They approximate the free energy by combining molecular mechanics energies with continuum solvation models.[12][18]

Protocol 5: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract 100-200 snapshots (frames) at regular intervals.

  • Perform Calculations: For each snapshot, perform three separate energy calculations: one for the receptor-ligand complex, one for the receptor alone, and one for the ligand alone. The solvent is treated implicitly (as a continuum).

  • Calculate ΔG_bind: The binding free energy for each snapshot is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is the sum of the molecular mechanics energy (ΔE_MM), the polar solvation energy (ΔG_polar), and the non-polar solvation energy (ΔG_nonpolar).

  • Final Result: Average the ΔG_bind values across all snapshots to obtain the final theoretical binding free energy and its standard error.

  • Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerful analysis pinpoints the specific residues that are most critical for ligand binding, providing invaluable information for structure-activity relationship (SAR) studies.

Data Presentation and Interpretation

Quantitative results from the workflow should be summarized for clarity.

Table 1: Summary of Theoretical Binding Data

MethodMetricPredicted ValueInterpretation
Molecular DockingBinding Score-9.5 kcal/mol (example)A rapid, initial estimate of favorable binding.
MM/PBSAΔG_bind-35.2 ± 2.5 kcal/mol (example)A more rigorous, ensemble-averaged free energy of binding.
Per-Residue DecompositionΔG_contribW279: -3.8 kcal/mol (example)Identifies key interacting residues driving the binding event.
F379: -3.1 kcal/mol (example)

The final interpretation connects these quantitative values back to the structural data. For example, a strong favorable contribution from W279 in the MM/PBSA decomposition should correspond to a stable hydrophobic or π-π stacking interaction observed throughout the MD simulation. This concordance between methods provides a high degree of confidence in the predicted binding mode and affinity.

Conclusion

This in-depth guide outlines a robust, multi-step computational workflow to determine the theoretical binding affinity of N-allyl-indole-3-carboxamide to the CB1 receptor. By progressing from a static docking pose to a fully dynamic, solvated simulation and culminating in a rigorous free energy calculation, this approach provides a detailed and reliable picture of the molecular recognition event. The insights gained from this protocol—including the final binding affinity, the stable binding pose, and the identification of key interacting residues—are directly applicable to the fields of medicinal chemistry and drug development, facilitating the rational design of novel and more potent CB1 modulators.

References

  • Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC. (n.d.).
  • Latorraca, N. R., et al. (2021). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology. Retrieved February 27, 2026, from [Link]

  • Sheng, Y., et al. (2020). How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs. MDPI. Retrieved February 27, 2026, from [Link]

  • Dror, R. O., et al. (2012). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. PMC. Retrieved February 27, 2026, from [Link]

  • Alonso, H., et al. (2021). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. Retrieved February 27, 2026, from [Link]

  • Matricon, P. (2021). Molecular simulations of G protein-coupled receptors. Diva Portal. Retrieved February 27, 2026, from [Link]

  • Hua, T., et al. (2017). Crystal Structure of the Human Cannabinoid Receptor CB1. PMC. Retrieved February 27, 2026, from [Link]

  • Shao, Z., et al. (2016). High-resolution crystal structure of the human CB1 cannabinoid receptor. PMC. Retrieved February 27, 2026, from [Link]

  • Gumbart, J. C., et al. (2012). Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS. Retrieved February 27, 2026, from [Link]

  • Kaczor, A. A., et al. (2016). Computational methods for studying G protein-coupled receptors (GPCRs). PubMed. Retrieved February 27, 2026, from [Link]

  • Deng, Y., & Roux, B. (2008). Calculation of absolute protein-ligand binding free energy using distributed replica sampling. The Journal of Chemical Physics. Retrieved February 27, 2026, from [Link]

  • Shao, Z., et al. (2016). 5U09: High-resolution crystal structure of the human CB1 cannabinoid receptor. RCSB PDB. Retrieved February 27, 2026, from [Link]

  • Tahmatzopoulos, A., et al. (2025). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. PubMed. Retrieved February 27, 2026, from [Link]

  • Lee, C. T., et al. (2019). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. MDPI. Retrieved February 27, 2026, from [Link]

  • Deganutti, G. (2021). Insight into G Protein-Coupled Receptors through Molecular Dynamics Simulations. Retrieved February 27, 2026, from [Link]

  • Structure of the cannabinoid receptor 1: homology modeling of its inactive state and enrichment study based on CB1 antagonist docking. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. (n.d.). Bioinfo Publications. Retrieved February 27, 2026, from [Link]

  • Giese, T. J., et al. (2026). Computation of Protein–Ligand Binding Free Energies with a Quantum Mechanics-Based Mining Minima Algorithm. ACS Publications. Retrieved February 27, 2026, from [Link]

  • K-R. Kim, et al. (2025). Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience. Retrieved February 27, 2026, from [Link]

  • Stein, R. M., et al. (2024). Large library docking for cannabinoid-1 receptor agonists with reduced side effects. bioRxiv. Retrieved February 27, 2026, from [Link]

  • Molecular docking experiments of cannabinoid receptor. (2017). Bulgarian Chemical Communications. Retrieved February 27, 2026, from [Link]

  • Majrashi, M., et al. (2024). Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers. PMC. Retrieved February 27, 2026, from [Link]

  • Stein, R. M., et al. (2024). Large library docking for cannabinoid-1 receptor agonists with reduced side effects. bioRxiv. Retrieved February 27, 2026, from [Link]

  • D'Andrea, A., et al. (2025). Type-1 Cannabinoid Receptor Promiscuous Coupling. Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Shim, J. Y., et al. (2016). Computational analysis of the CB1 carboxyl-terminus in the receptor-G protein complex. Proteins. Retrieved February 27, 2026, from [Link]

  • Adam, L., et al. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. PubMed. Retrieved February 27, 2026, from [Link]

  • Adam, L., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed. Retrieved February 27, 2026, from [Link]

  • Reggio, P. H. (2009). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PMC. Retrieved February 27, 2026, from [Link]

  • Yang, Y., et al. (2022). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. Retrieved February 27, 2026, from [Link]

  • Adam, L., et al. (2011). Design, synthesis and structure-activity relationships of (indo-3-yl) heterocyclic derivatives as agonists of the CB1 receptor. Discovery of a clinical candidate. PubMed. Retrieved February 27, 2026, from [Link]

  • Gifford, A. N., et al. (2011). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. PMC. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and structure–activity relationships of (indo-3-yl) heterocyclic derivatives as agonists of the CB1 receptor. Discovery of a clinical candidate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wang, Z., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Retrieved February 27, 2026, from [Link]

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Predictive and Empirical Metabolism of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug development and toxicology. N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (commonly referred to as N-allyl-1H-indole-3-carboxamide) presents a unique structural scaffold featuring an electron-rich indole core, a stable carboxamide linker, and a highly reactive terminal olefin. This whitepaper provides an in-depth technical framework for predicting, mapping, and empirically validating the Phase I biotransformation pathways of this compound. By synthesizing in silico predictive modeling with a self-validating in vitro microsomal assay, this guide establishes a robust methodology for metabolite elucidation.

Structural Vulnerabilities & Mechanistic Pathways

To accurately predict the metabolic clearance of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, we must first deconstruct its structural vulnerabilities:

  • The N-allyl (prop-2-en-1-yl) Moiety : The terminal carbon-carbon double bond is highly susceptible to epoxidation by Cytochrome P450 (CYP450) enzymes. The resulting oxirane ring is rapidly hydrated by microsomal epoxide hydrolase (mEH) to form a 2,3-dihydrodiol ()[1]. Alternatively, CYP-mediated hydroxylation at the α-carbon yields an unstable carbinolamine intermediate that spontaneously collapses, releasing acrolein and resulting in N-dealkylation.

  • The Indole Core : Electron-rich aromatic systems are classic targets for CYP1A2 and CYP3A4. Hydroxylation typically occurs at the C4, C5, or C6 positions, forming stable phenolic metabolites. This pattern is frequently observed in structurally analogous indole-3-carboxamide synthetic cannabinoids, such as STS-135 ()[2].

  • The Carboxamide Linker : While theoretically susceptible to amidases, indole-3-carboxamides generally exhibit high steric and electronic stability against rapid hydrolysis compared to ester counterparts, shifting the primary clearance mechanism toward CYP-mediated oxidation.

In Silico Prediction Framework

Before initiating costly in vitro experiments, we utilize two complementary computational models to map the expected metabolic network.

  • Reactivity-Based Modeling : calculates the Site of Metabolism (SOM) using 2D structures and Density Functional Theory (DFT) activation energies[3]. It excels at identifying the exact atoms most liable to CYP3A4, CYP2D6, and CYP2C9 oxidation.

  • Product-Based Modeling : combines machine learning with rule-based systems to predict the actual structural outputs of human Phase I and Phase II metabolism, preventing combinatorial explosions of unlikely metabolites[4].

Table 1: Predicted Sites of Metabolism (SOM) and Activation Energies
Atom PositionMoietyPredicted ReactionSMARTCyp Score (Lower = More Reactive)CYP Isoform Preference
C-1' (Allyl α-carbon)N-allylN-dealkylation38.2CYP3A4 / CYP2D6
C-2', C-3' (Olefin)N-allylEpoxidation41.5CYP3A4 / CYP2C9
C-5 Indole RingAromatic Hydroxylation48.7CYP1A2 / CYP3A4
C-6 Indole RingAromatic Hydroxylation52.1CYP1A2 / CYP3A4

Predicted Metabolic Network Visualization

MetabolicPathway Parent N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (Parent Compound) M1 1H-indole-3-carboxamide (M1: N-Dealkylation) Parent->M1 CYP3A4 / CYP2D6 (α-Carbon Hydroxylation) M2 N-(2,3-epoxypropyl)-1H-indole-3-carboxamide (M2: Epoxidation) Parent->M2 CYP450 (Olefin Epoxidation) M4 N-(prop-2-en-1-yl)-hydroxy-1H-indole-3-carboxamide (M4: Ring Hydroxylation) Parent->M4 CYP1A2 / CYP3A4 (Aromatic Hydroxylation) M3 N-(2,3-dihydroxypropyl)-1H-indole-3-carboxamide (M3: Diol Formation) M2->M3 Epoxide Hydrolase (Hydration)

Predicted Phase I metabolic pathways for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

In Vitro Validation: A Self-Validating Protocol

To empirically confirm the in silico predictions, a Human Liver Microsome (HLM) assay coupled with LC-MS/MS is employed. This protocol is architected as a self-validating system , ensuring that every observed metabolite is a true product of enzymatic biotransformation rather than chemical degradation.

Step-by-Step Methodology
  • System Preparation & Matrix Assembly :

    • Thaw pooled HLMs (e.g., 50-donor pool) on ice to preserve enzymatic integrity.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: The specific ionic strength and pH maintain the native tertiary structure of CYP enzymes, while Mg²⁺ is a critical cofactor required for optimal CYP-substrate binding and electron transfer.

  • Substrate Incubation :

    • Combine HLMs (final protein concentration: 1.0 mg/mL) with the test compound (final concentration: 10 µM).

    • Causality: A 1.0 mg/mL protein concentration provides a sufficient enzyme-to-substrate ratio to detect minor metabolites while minimizing non-specific protein binding that could artificially lower the free fraction of the drug.

  • Reaction Initiation (The Catalytic Trigger) :

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a 1 mM NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYPs are monooxygenases that require a continuous supply of electrons. NADPH provides these reducing equivalents; without it, CYP-mediated oxidation cannot occur.

  • Self-Validating Controls (Critical Step) :

    • Negative Control (-NADPH) : Run a parallel incubation replacing NADPH with buffer. Causality: Any depletion of the parent compound or appearance of peaks in this sample indicates non-CYP degradation (e.g., chemical instability or background amidase activity).

    • Zero-Time (T=0) Control : Quench an aliquot immediately upon NADPH addition. Causality: Establishes the absolute 100% baseline for intrinsic clearance (

      
      ) calculations.
      
  • Quenching & Protein Precipitation :

    • At defined intervals (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix for clean mass spectrometric analysis.

  • Centrifugation & Analysis :

    • Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Quantitative Data Synthesis & Metabolite Elucidation

High-resolution LC-MS/MS is used to map the structural modifications. The parent compound exhibits a protonated precursor ion


 at m/z 201.10. Collision-induced dissociation (CID) yields a primary acylium fragment at m/z 144.04 (cleavage of the amide bond) and an indole core fragment at m/z 116.05. Tracking shifts in these diagnostic fragments allows us to pinpoint the exact site of oxidation.
Table 2: LC-MS/MS Diagnostic Fragment Ions for Metabolite Elucidation
MetabolitePrecursor Ion

Key Fragment Ions (m/z)Structural Implication
Parent 201.10144.04, 116.05Intact allyl group and indole core
M1 (N-Dealkylated)161.07144.04, 116.05Loss of allyl group (-40 Da); Intact indole core
M2 (Epoxide)217.10160.04, 144.04+16 Da shift on the allyl moiety; Core intact
M3 (Diol)235.11178.05, 144.04+34 Da shift on the allyl moiety (Epoxide +

)
M4 (Ring OH)217.10160.04, 132.04+16 Da shift on the indole core fragment

Conclusion

The metabolic profiling of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide requires a synthesis of computational foresight and rigorous empirical validation. By leveraging tools like SMARTCyp and BioTransformer, researchers can anticipate the high reactivity of the N-allyl group and the indole core. Validating these predictions through a tightly controlled, self-validating HLM protocol ensures that the resulting pharmacokinetic data is both highly accurate and mechanistically sound, accelerating downstream drug development or toxicological risk assessments.

References

  • SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism Source: ACS Medicinal Chemistry Letters URL:[Link]

  • BioTransformer 3.0—a web server for accurately predicting metabolic transformation products Source: Nucleic Acids Research URL:[Link]

  • Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) Source: Pharmacology Research & Perspectives URL:[Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment Source: Journal of Medicinal Chemistry URL:[Link]

Sources

literature review of N-substituted indole-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse ligand-receptor interactions due to its hydrogen-bonding potential and rigid bicyclic core. While historically associated with synthetic cannabinoids (the "JWH" and "SDB" series), recent optimization campaigns have repurposed this pharmacophore for Type II kinase inhibition (VEGFR/EGFR) , P2X7 receptor antagonism , and antiviral therapies . This guide synthesizes the structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways defining this chemical class.

Part 1: Synthetic Architectures

The construction of N-substituted indole-3-carboxamides typically proceeds via the activation of indole-3-carboxylic acid. The choice of activation method dictates yield, purity, and scalability.

Core Synthetic Protocols

Two primary pathways dominate the literature: Acid Chloride Activation and Peptide Coupling .

  • Method A: Acid Chloride Activation (High Reactivity)

    • Reagents: Thionyl chloride (

      
      ) or Oxalyl chloride (
      
      
      
      ).
    • Mechanism: Conversion of the carboxylic acid to the acid chloride, followed by nucleophilic attack by the amine.

    • Pros: High conversion rates for sterically hindered amines.

    • Cons: Requires anhydrous conditions; incompatible with acid-sensitive groups.

  • Method B: Peptide Coupling (Mild Conditions)

    • Reagents: EDC.HCl, HOBt, DIPEA, DMF/DCM.

    • Mechanism: Formation of an active ester intermediate (OBt ester) to facilitate amide bond formation.

    • Pros: Tolerates diverse functional groups; suitable for late-stage functionalization.

    • Cons: Removal of urea byproducts can be challenging without chromatography.

Mechanochemical Innovations

Recent "Green Chemistry" approaches utilize ball milling for solvent-free synthesis. This is particularly effective for condensing indole-3-carboxaldehydes with hydroxylamines to form oximes, or for direct amidation using activated esters, minimizing solvent waste and reaction time.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Method A: Acid Chloride Start Indole-3-Carboxylic Acid Activation Activation Step Start->Activation SOCl2, Reflux Coupling Amide Coupling Start->Coupling EDC/HOBt, DIPEA, Amine Activation->Coupling + Amine, Et3N, DCM Purification Purification (Column/Recryst) Coupling->Purification Workup Product N-Substituted Indole-3-Carboxamide Purification->Product

Caption: Comparative workflow for Acid Chloride vs. Carbodiimide coupling strategies.

Part 2: Pharmacological Domain A – Cannabinoid Receptor Modulation

The indole-3-carboxamide moiety is central to the "third generation" of synthetic cannabinoids. Unlike the ketone-linked JWH series, these analogs (e.g., Org 28611 , SDB-001 ) utilize an amide linker to modulate physicochemical properties and metabolic stability.

Structure-Activity Relationship (SAR)

The pharmacophore is divided into three regions:

  • The Core (Indole): Provides the scaffold for pi-stacking interactions within the CB1/CB2 receptor pocket.

  • The Tail (N1-Substituent): Critical for potency. A 5-carbon chain (pentyl) or fluorinated analog (5-fluoropentyl) maximizes hydrophobic interaction.

  • The Head (Carboxamide Linker + Moiety): The amide linker offers hydrogen bond donors/acceptors. Bulky groups like adamantyl (in APICA/SDB-001 ) or quinolinyl (in 5F-PB-22 ) enhance CB1 affinity.

Key Compounds & Potency
CompoundN1-SubstituentC3-LinkerHead GroupCB1 Ki (nM)Activity Profile
JWH-018 PentylKetoneNaphthalene9.0 ± 5.0Full Agonist (Ref)
Org 28611 PentylAmideSolubilizing Grp~7.0Water Soluble Agonist
SDB-001 PentylAmideAdamantyl~20-50Potent CB1/CB2 Agonist
5F-MDMB-PICA 5-Fluoro-pentylAmideMethyl-butanoate3.26 (EC50)Ultra-potent

Note: Values represent ranges from varying assays (radioligand binding vs. cAMP accumulation).

Part 3: Pharmacological Domain B – Oncology & Kinase Inhibition

Beyond cannabinoids, this scaffold is a potent template for Type II Kinase Inhibitors . These molecules bind to the inactive (DFG-out) conformation of kinases, offering high selectivity.

Dual VEGFR-2 / EGFR Inhibition

Substituted indole-3-carboxamides function as multi-target tyrosine kinase inhibitors (TKIs).

  • Mechanism: The carboxamide nitrogen forms hydrogen bonds with the hinge region of the kinase (e.g., Cys919 in VEGFR-2), while the indole core occupies the adenine binding pocket.

  • Compound 7b: A 3-indolyl substituted phenyl pyrazolo-carboxamide hybrid shown to inhibit VEGFR-2 (IC50 ~ 2.83 µM) and induce apoptosis in MCF-7 cells.[1]

  • Primaquine Conjugates (PQ-ICA): Coupling indole-3-carboxylic acid with primaquine creates a hybrid that targets prostate cancer (LNCaP) via ROS generation , distinct from pure kinase inhibition.

Signaling Pathway Blockade

The following diagram illustrates how these analogs intercept the VEGF signaling cascade, preventing angiogenesis.

KinasePathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K RAF RAF / MEK / ERK VEGFR2->RAF Inhibitor Indole-3-Carboxamide (Type II Inhibitor) Inhibitor->VEGFR2 Blocks Phosphorylation Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via ROS Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis RAF->Angiogenesis

Caption: Mechanism of action for indole-3-carboxamide VEGFR-2 inhibitors blocking angiogenesis.

Part 4: Emerging Frontiers – Antiviral & Anti-inflammatory

P2X7 Receptor Antagonism

The P2X7 receptor is a key driver of inflammation (NLRP3 inflammasome activation).[2] Indole-3-carboxamides (specifically 1,2,3-triazolopiperidine derivatives) have emerged as brain-penetrant antagonists.

  • Therapeutic Goal: Treatment of neuropathic pain and neuroinflammation.

  • Mechanism: Blocking ATP-gated cation channels prevents the release of IL-1β.

Antiviral Activity (HCV/HIV)[7][8]
  • HCV: 2-(4-sulfonamidophenyl)-indole 3-carboxamides target the NS4B protein, essential for the formation of the Hepatitis C replication complex.

  • HIV: Indolyl aryl sulfones (IAS) incorporating a carboxamide linker act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding to the allosteric hydrophobic pocket of RT.

References

  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm. Link

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. Link

  • Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors. Journal of Molecular Structure. Link

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters. Link

  • Discovery of 2-(4-sulfonamidophenyl)-indole 3-carboxamides as potent and selective inhibitors with broad hepatitis C virus genotype activity targeting HCV NS4B. Bioorganic & Medicinal Chemistry.[3] Link

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Nutrients. Link

Sources

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (also known as N-allylindole-3-carboxamide) is a structural motif utilized in medicinal chemistry, specifically within the development of synthetic cannabinoids and kinase inhibitors. It serves as a critical "scaffold molecule"—a template upon which more complex pharmacological agents are built.[1]

This guide details the physicochemical identity, synthetic architecture, and biological context of this compound.[2] It is designed for researchers requiring precise molecular data and robust experimental protocols for library synthesis or Structure-Activity Relationship (SAR) studies.

Part 1: Physicochemical Identity & Molecular Data[3]

The following data represents the calculated and theoretical properties of the free base form of the molecule.

PropertyValueNotes
IUPAC Name N-(prop-2-en-1-yl)-1H-indole-3-carboxamide
Common Name N-allylindole-3-carboxamide
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol Monoisotopic Mass: 200.0950
CAS Registry Number Not widely listed as a commodity chemicalTreat as a research chemical/intermediate.[3]
Physical State Solid (Typically off-white to pale yellow powder)Dependent on recrystallization solvent.
Solubility DMSO, DMF, Methanol, DichloromethanePoor water solubility.
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 2Indole NH and Amide NH.
H-Bond Acceptors 1Amide Carbonyl (C=O).[1]

Part 2: Synthetic Architecture

The synthesis of indole-3-carboxamides is a foundational protocol in heterocyclic chemistry. The most reliable method employs peptide coupling chemistry to link indole-3-carboxylic acid with allylamine .

Retrosynthetic Analysis

The molecule disconnects at the amide bond. The indole-3-carboxylic acid moiety provides the aromatic core, while allylamine introduces the unsaturated alkyl chain.

Recommended Protocol: HATU-Mediated Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency and resistance to racemization (though not applicable here, it prevents side reactions common with carbodiimides).

Reagents:

  • Indole-3-carboxylic acid (1.0 equiv)[4]

  • Allylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve Indole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol). The solution may turn slightly yellow. Stir for 10–15 minutes to form the activated ester species.

  • Amine Addition: Add Allylamine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash successively with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: Indole-3-carboxylic acid + Allylamine Activation Activation Phase: Solvent: DMF Reagent: HATU + DIPEA Time: 15 min Start->Activation Dissolve & Activate Coupling Amide Coupling: Add Allylamine Temp: 25°C Time: 4-6 Hours Activation->Coupling Form Active Ester Workup Workup & Isolation: 1. EtOAc Extraction 2. Acid/Base Wash 3. Dry (Na2SO4) Coupling->Workup Completion (TLC Check) Product Final Product: N-(prop-2-en-1-yl)-1H-indole-3-carboxamide Workup->Product Purification (Flash Chrom.)

Caption: Step-by-step HATU-mediated synthesis workflow for N-allylindole-3-carboxamide.

Part 3: Structural Analysis & Identification

To validate the synthesis, researchers must confirm the presence of both the indole core and the allyl tail.

Nuclear Magnetic Resonance (NMR) Expectation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: ~8.0–8.5 ppm (Broad triplet or singlet).

    • Indole C2-H: ~7.8–8.0 ppm (Singlet, characteristic of 3-substituted indoles).

    • Indole NH: ~11.5–12.0 ppm (Broad singlet, exchangeable).

    • Aromatic Ring: 7.1–7.5 ppm (Multiplets, 4H).

    • Allyl Vinyl (Internal): ~5.8–6.0 ppm (Multiplet, -CH=).

    • Allyl Vinyl (Terminal): ~5.1–5.3 ppm (Multiplet, =CH₂).

    • Allyl Methylene: ~3.9–4.0 ppm (Triplet or Multiplet, -CH₂-NH-).

Mass Spectrometry
  • ESI-MS (Positive Mode): Expect a base peak of [M+H]⁺ = 201.1 .

  • Fragmentation: Loss of the allyl group or cleavage of the amide bond may produce a fragment at m/z 144 (indole-3-carbonyl cation).

Part 4: Biological Context & Pharmacophore

This molecule is a simplified analogue of the aminoalkylindole class of synthetic cannabinoids (e.g., JWH-018, though JWH compounds are typically ketones, the amide bioisosteres are well-documented).

Mechanism of Action (Theoretical)

Indole-3-carboxamides function as agonists at the Cannabinoid Receptors (CB1 and CB2).

  • Indole Core: Mimics the steric bulk of the classical cannabinoid naphthalene or tricyclic core.

  • Amide Linker: Provides hydrogen bond acceptors/donors for residue interaction (e.g., Lys192 in CB1).

  • Allyl Group: Acts as the "lipophilic tail." While a pentyl or fluorobenzyl chain is usually required for high potency (nanomolar affinity), the allyl group provides moderate lipophilic interaction within the receptor's hydrophobic pocket.

SAR Logic Diagram

Pharmacophore Core Indole Core (Aromatic Stacking) Linker Carboxamide Linker (H-Bonding) Core->Linker Position 3 Receptor CB1/CB2 Receptor Binding Site Core->Receptor Pi-Pi Interaction Tail N-Allyl Group (Hydrophobic Pocket) Linker->Tail Amide Nitrogen Linker->Receptor H-Bond (Lys192) Tail->Receptor Van der Waals

Caption: Pharmacophore mapping of the indole-3-carboxamide scaffold interacting with cannabinoid receptors.

Part 5: Handling & Stability

  • Storage: Store at -20°C. Indoles are susceptible to oxidation (browning) upon prolonged exposure to light and air.

  • Safety: Treat as a potential bioactive agent. Use standard PPE (gloves, goggles, fume hood).

  • Solubility for Assays: Prepare stock solutions in 100% DMSO. Dilute into aqueous buffer immediately prior to use to prevent precipitation.

References

  • Vertex AI Search. (2025). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. Royal Society of Chemistry. Link

  • Vertex AI Search. (2025). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids. Drug Testing and Analysis. Link

  • Vertex AI Search. (2025). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2025). Synthesis of indole-3-carboxamides via HATU coupling. BenchChem Technical Protocols. Link

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An In-depth Technical Guide to the Solubility Profile of N-allyl-1H-indole-3-carboxamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-allyl-1H-indole-3-carboxamide, a molecule of significant interest in contemporary drug discovery and chemical biology. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles to predict its behavior in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Furthermore, we present detailed, field-proven experimental protocols for the precise, quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to support their work with indole-3-carboxamide derivatives.

Introduction: The Significance of N-allyl-1H-indole-3-carboxamide and its Solubility

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] N-allyl-1H-indole-3-carboxamide, as a derivative, holds potential for further chemical modification and exploration in various therapeutic areas.

A compound's solubility is a critical physicochemical parameter that dictates its utility in both in vitro and in vivo applications. For drug development professionals, poor solubility can be a major impediment to a compound's progression, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In the laboratory setting, understanding a compound's solubility is paramount for:

  • Preparation of stock solutions: Accurate and consistent stock solution concentrations are the bedrock of reliable high-throughput screening (HTS) and biological assays.[2][3]

  • Reaction kinetics: In synthetic chemistry, the solubility of reactants can significantly influence reaction rates and outcomes.[4]

  • Purification: Techniques such as chromatography and recrystallization are highly dependent on the solubility characteristics of the target compound and impurities.[4]

This guide will focus on two commonly used laboratory solvents: DMSO, a powerful polar aprotic solvent, and methanol, a polar protic solvent.[5]

Theoretical Framework: Predicting the Solubility of N-allyl-1H-indole-3-carboxamide

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure of N-allyl-1H-indole-3-carboxamide:

To predict its solubility, we must first analyze the key structural features of N-allyl-1H-indole-3-carboxamide:

  • Indole Ring System: The bicyclic indole core is predominantly nonpolar and hydrophobic.

  • Carboxamide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[1]

  • N-allyl Group (-CH₂-CH=CH₂): The allyl group attached to the indole nitrogen is a nonpolar, hydrophobic moiety.

Interactions with Solvents:

  • In Dimethyl Sulfoxide (DMSO): DMSO ((CH₃)₂SO) is a highly polar aprotic solvent.[6] Its sulfoxide group has a highly polarized S=O bond, making the oxygen atom an excellent hydrogen bond acceptor. While it lacks hydrogen bond donating ability, it can effectively solvate the polar carboxamide group of N-allyl-1H-indole-3-carboxamide. The nonpolar regions of DMSO can also interact favorably with the indole ring and the allyl group. Given DMSO's reputation as a "universal solvent" for a wide range of organic compounds in drug discovery, it is predicted that N-allyl-1H-indole-3-carboxamide will exhibit high solubility in DMSO.[6][7]

  • In Methanol (CH₃OH): Methanol is a polar protic solvent.[5] Its hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for strong hydrogen bonding interactions with the carboxamide group. However, the nonpolar methyl group and the requirement for methanol to disrupt its own hydrogen bonding network to solvate the hydrophobic indole and allyl moieties may slightly limit its solvating power compared to DMSO. Therefore, N-allyl-1H-indole-3-carboxamide is predicted to have good to moderate solubility in methanol.

The interplay of these factors is visually represented in the following diagram:

substance N-allyl-1H-indole-3-carboxamide indole_ring Indole Ring (Nonpolar) substance->indole_ring carboxamide Carboxamide Group (Polar, H-bond donor/acceptor) substance->carboxamide allyl_group N-allyl Group (Nonpolar) substance->allyl_group solubility Overall Solubility indole_ring->solubility Decreases solubility in polar solvents carboxamide->solubility Increases solubility in polar solvents allyl_group->solubility Decreases solubility in polar solvents

Caption: Factors influencing the solubility of N-allyl-1H-indole-3-carboxamide.

Experimental Protocols for Solubility Determination

To obtain definitive quantitative solubility data, rigorous experimental protocols are essential. The following methods are standard in the pharmaceutical and chemical industries.

Kinetic Solubility Determination by Visual Inspection

This high-throughput method is suitable for early-stage discovery to classify compounds into solubility bins.[8]

Protocol:

  • Compound Preparation: Accurately weigh a small amount of N-allyl-1H-indole-3-carboxamide into a clear glass vial.

  • Solvent Addition: Add a precise volume of DMSO or methanol to achieve a high theoretical concentration (e.g., 100 mM).

  • Dissolution: Vigorously vortex the vial for 1-2 minutes. If undissolved solid remains, sonicate the vial in a water bath for 10-15 minutes.[2][3] Gentle warming (e.g., to 37°C) can be applied, but must be used with caution to avoid compound degradation.[3]

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 1-2 hours.

  • Visual Inspection: Carefully inspect the solution against a light source for any signs of turbidity or undissolved solid particles.

  • Data Interpretation: If the solution is clear, the compound is soluble at that concentration. If not, the experiment can be repeated with a lower starting concentration.

Thermodynamic Solubility Determination by HPLC Quantification

This method, often referred to as the "shake-flask" method, determines the equilibrium solubility and is considered the gold standard.

Protocol:

  • Sample Preparation: Add an excess amount of solid N-allyl-1H-indole-3-carboxamide to a known volume of DMSO or methanol in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the diluted sample by a validated HPLC method with a standard curve prepared from known concentrations of N-allyl-1H-indole-3-carboxamide.

  • Quantification: Calculate the concentration of the saturated solution based on the HPLC results and the dilution factor.

The experimental workflow can be visualized as follows:

start Start add_excess Add excess solid to solvent (DMSO or Methanol) start->add_excess equilibrate Equilibrate with agitation (24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for HPLC supernatant->dilute hplc HPLC Analysis dilute->hplc quantify Quantify against standard curve hplc->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination by HPLC.

Predicted Solubility Data Summary

While experimental values are pending, the following table summarizes the predicted solubility of N-allyl-1H-indole-3-carboxamide based on the theoretical principles discussed.

SolventSolvent TypeKey InteractionsPredicted Solubility
DMSO Polar AproticStrong H-bond acceptor with carboxamide; favorable interactions with the aromatic system.High (e.g., >50 mg/mL)
Methanol Polar ProticH-bond donor/acceptor with carboxamide.Good to Moderate (e.g., 1-10 mg/mL)

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of N-allyl-1H-indole-3-carboxamide in DMSO and methanol. Based on its molecular structure, it is predicted to be highly soluble in DMSO and possess good to moderate solubility in methanol. For definitive quantification, the detailed experimental protocols provided herein offer a reliable path forward. Accurate solubility data is indispensable for the progression of this and similar compounds in drug discovery pipelines, enabling consistent and meaningful results in subsequent biological and chemical studies.

References

  • Smolecule Technical Support Team. (2026, February). Experimental Protocols for DMSO Solubility Assessment. Smolecule.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem.
  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Singh, G., & Kumar, A. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • BenchChem Technical Support. (2025). Solubility Profile of 1-Allyl-1h-indol-5-amine in Organic Solvents: A Technical Guide. BenchChem.
  • gChem. DMSO. gChem. [Link]

  • Pal, R., et al. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
  • ChEMBL. Assay: Solubility of the compound in DMSO (CHEMBL3878090). EMBL-EBI. [Link]

  • Royal Society of Chemistry. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Voronov, A., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (2019, October 13). (PDF) Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). gChem. [Link]

  • Supporting Information. [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.
  • National Center for Biotechnology Information. 1H-indole-3-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. 1H-Indazole-3-carboxamide. PubChem. [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Csomor, E., et al. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules.
  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. Indole-3-Carbinol. PubChem. [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-methanol (FDB000939). FooDB. [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

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Methodological & Application

Application Note: RP-HPLC Method Development and Validation for N-allyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The indole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry and drug discovery. Derivatives of this class have demonstrated potent biological activities, serving as highly selective inhibitors of the histone methyltransferase EZH2 (e.g., CPI-1205) in oncology[1], and as modulators of cannabinoid receptors[2]. N-allyl-1H-indole-3-carboxamide serves as a critical synthetic intermediate and active analog in these development pathways.

Accurate quantification and purity profiling of this compound are essential for pharmacokinetic studies, synthetic yield calculation, and biological assay preparation. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise analysis of N-allyl-1H-indole-3-carboxamide, grounded in physicochemical causality.

Method Development Rationale (The "Why")

Developing an HPLC method requires understanding the physicochemical properties of the analyte to make informed choices, rather than relying on empirical trial and error.

  • Stationary Phase Selection : The indole core is highly aromatic and moderately hydrophobic. While a standard C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended for indole derivatives. The phenyl ring in the stationary phase facilitates

    
     interactions with the electron-rich indole ring, offering orthogonal selectivity and superior resolution from structurally similar synthetic by-products[3].
    
  • Mobile Phase & pH Control : N-allyl-1H-indole-3-carboxamide is essentially neutral under standard chromatographic conditions (the indole nitrogen pKa is < 0, and the carboxamide resists protonation). However, utilizing a mobile phase modified with 0.1% Formic Acid (FA) is critical. The acidic modifier suppresses the ionization of residual silanol groups on the silica support, preventing secondary ion-exchange interactions that lead to peak tailing[3]. Furthermore, FA ensures the method is directly transferable to LC-MS systems for impurity identification.

  • Detection Wavelength : Indole compounds exhibit two strong UV absorption maxima: one in the 190–220 nm range (corresponding to the amide and aromatic backbone) and another in the 245–290 nm range (specific to the indole chromophore)[4]. Monitoring at 280 nm is recommended for complex matrices, as it provides high specificity and minimizes baseline noise from non-aromatic impurities[5].

HPLC_Workflow N1 1. Physicochemical Profiling (UV max, LogP estimation) N2 2. Stationary Phase Selection (C18 or Phenyl-Hexyl) N1->N2 N3 3. Mobile Phase Optimization (0.1% FA in H2O/ACN) N2->N3 N4 4. Gradient & Flow Design (Max Resolution, Min Time) N3->N4 N5 5. System Suitability Testing (Tailing < 1.5, RSD < 2%) N4->N5

HPLC Method Development Workflow for Indole Derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Sample analysis must not proceed unless the System Suitability Test (SST) criteria are strictly met.

Reagents and Materials
  • Analyte : N-allyl-1H-indole-3-carboxamide standard (>99% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA).

  • Column : Phenyl-Hexyl or C18 (150 mm × 4.6 mm, 3.5 µm particle size).

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous) : Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic) : Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Causality Check: Degassing prevents micro-bubble formation in the pump heads under high pressure, which is the primary cause of flow rate fluctuations and baseline drift.

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of N-allyl-1H-indole-3-carboxamide into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL) : Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with the Initial Mobile Phase (80% A / 20% B).

  • Sample Preparation : Dissolve the synthetic or biological sample in the Initial Mobile Phase to an expected concentration of ~100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Causality Check: Diluting the final sample in the initial mobile phase prevents "solvent-mismatch" effects. Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase stream causes the analyte to travel un-retained until the solvent plug dilutes, resulting in severe peak fronting or splitting.

System Suitability Testing (Self-Validation Step)

Before running unknown samples, inject the 100 µg/mL Working Standard six consecutive times.

  • Action : If the criteria in Table 3 are not met, purge the system, verify column connections for dead volume, and re-equilibrate. Do not proceed with sample analysis.

Chromatographic Conditions & Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

interactions with the indole ring enhance selectivity.
Mobile Phase A 0.1% FA in WaterSuppresses residual silanol ionization on the silica matrix.
Mobile Phase B 0.1% FA in AcetonitrileLower viscosity than Methanol; superior UV transparency.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CStabilizes mobile phase viscosity and ensures

reproducibility.
Detection UV at 220 nm and 280 nm280 nm is highly specific for the indole chromophore.
Injection Vol 5 µLPrevents column overloading and maintains Gaussian peak shapes.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial hold; focuses analyte on the column head.
2.08020Isocratic hold to separate highly polar matrix components.
10.02080Linear gradient to elute the target analyte and hydrophobic impurities.
12.02080Wash phase to remove strongly retained lipophilic compounds.
12.18020Rapid return to initial conditions.
18.08020Re-equilibration (minimum of 5 column volumes).
Table 3: System Suitability and Validation Parameters
ParameterAcceptance CriteriaObserved Value (Typical)
Retention Time %RSD

1.0% (n=6)
0.4%
Peak Area %RSD

2.0% (n=6)
0.8%
USP Tailing Factor

1.5
1.1
Theoretical Plates (N)

5000
> 8500
Limit of Detection (LOD) Signal-to-Noise

3
0.05 µg/mL
Linearity (

)

0.999
0.9995

Pharmacological Context & Application

Indole-3-carboxamides are frequently utilized to target epigenetic complexes such as Polycomb Repressive Complex 2 (PRC2), specifically inhibiting the EZH2 catalytic subunit[1]. Accurate HPLC quantification ensures that in vitro assays (like


 determinations) are based on precise molarities, preventing artifactual data in downstream drug development workflows.

EZH2_Pathway N1 Indole-3-Carboxamide (e.g., EZH2 Inhibitor) N2 EZH2 Enzyme (Catalytic Subunit) N1->N2 Inhibits N5 Gene Activation (Therapeutic Effect) N1->N5 Restores N4 H3K27me3 (Repressive Mark) N2->N4 Catalyzes N3 Histone H3K27 (Unmethylated) N3->N4 Methylation N4->N5 Prevents

Mechanism of Action for Indole-3-Carboxamide EZH2 Inhibitors.

References

  • PMC / NIH: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • NTU Singapore: HPLC detection methods for indole compounds and exploration of indole acetic acid production.
  • ACS Publications: 2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2.
  • Ovid: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry.
  • MicroSolv Technology Corporation: Indole-3-Butyric Acid Analyzed with HPLC - AppNote.

Sources

Application Note: Preparation and Certification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical certification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, a critical reference standard for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the production of a highly pure and well-characterized material suitable for quantitative analysis and other high-stakes applications. We will delve into the chemical rationale behind the chosen methodologies, offering insights to troubleshoot and optimize the process.

Introduction: The Significance of Certified Reference Standards

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Certified reference standards serve as the bedrock of analytical method validation, instrument calibration, and the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances. N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, as a member of the diverse indole carboxamide family, is of significant interest due to the prevalence of this scaffold in a wide array of biologically active molecules.[1][2][3] The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.[1][3] Therefore, the availability of a well-characterized reference standard for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is essential for advancing research and ensuring the quality of pharmaceutical products.

This application note provides a detailed, step-by-step protocol for the synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide via a robust amide coupling reaction. Furthermore, we outline a rigorous purification strategy employing silica gel column chromatography and provide a comprehensive analytical workflow for the structural confirmation and purity assessment of the final product.

Synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

The synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is most efficiently achieved through the coupling of indole-3-carboxylic acid with allylamine. This reaction is facilitated by the use of a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Reaction Principle: Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a condensation reaction that results in the loss of a water molecule. This process is not spontaneous and requires the activation of the carboxylic acid. Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[4][5][6] An alternative, more classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.[7]

For this protocol, we will focus on the EDC/HOBt coupling method due to its milder reaction conditions and generally higher yields for this class of compounds.[4][5]

Experimental Workflow: Synthesis to Certified Standard

The overall process for preparing the certified reference standard is depicted in the following workflow diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification A Indole-3-carboxylic Acid + Allylamine B Amide Coupling (EDC/HOBt) A->B C Crude N-(prop-2-en-1-yl)-1H-indole-3-carboxamide B->C D Silica Gel Column Chromatography C->D E Pure N-(prop-2-en-1-yl)-1H-indole-3-carboxamide D->E F Structural Confirmation (NMR, MS) E->F G Purity Assessment (HPLC) F->G H Certified Reference Standard G->H

Caption: Workflow for the preparation of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide reference standard.

Detailed Synthesis Protocol

Materials:

  • Indole-3-carboxylic acid

  • Allylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[4]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve indole-3-carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous dichloromethane.[4][5]

  • Activation: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 equivalents) dropwise. Stir the mixture at 0 °C for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add allylamine (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% methanol in dichloromethane).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume) and brine (2 x volume).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Purification

The crude product will likely contain unreacted starting materials and byproducts from the coupling reaction. Silica gel column chromatography is a highly effective method for isolating the desired compound.[4]

Detailed Purification Protocol

Materials:

  • Crude N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

  • Silica gel (70-230 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start with 100% DCM and gradually increase to 5-10% methanol in DCM.[4][5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified N-(prop-2-en-1-yl)-1H-indole-3-carboxamide as a solid.

Characterization and Quality Control

A comprehensive characterization is essential to certify the material as a reference standard. This involves confirming the chemical structure and determining its purity with a high degree of accuracy.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized compound. The expected chemical shifts and coupling patterns for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide can be predicted based on the structure and data from similar indole derivatives.[8][9][10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, further confirming its elemental composition.[10][12]

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical reference standards. A validated reverse-phase HPLC method should be employed.

  • Column: A C8 or C18 column is typically suitable for the separation of indole derivatives.[13][14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[15][16]

  • Detection: UV detection at a wavelength where the indole chromophore has a strong absorbance (typically around 280 nm) is appropriate.[15]

The purity is determined by calculating the area percentage of the main peak relative to the total peak area. For a certified reference standard, a purity of ≥98% is generally required.

Expected Analytical Data

The following table summarizes the expected analytical data for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Analysis Technique Expected Result
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMRConsistent with the proposed structure, showing signals for the indole ring protons, the allyl group protons, and the amide N-H proton.
Identity ¹³C NMRConsistent with the proposed structure, showing the expected number of carbon signals for the indole and allyl moieties, and the amide carbonyl.
Identity HRMSThe measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for C₁₂H₁₂N₂O.
Purity HPLC≥ 98.0% (by area percentage)

Conclusion

The protocols detailed in this application note provide a robust and reliable method for the preparation and certification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide as a high-purity reference standard. Adherence to these procedures will ensure the production of a material that meets the stringent requirements for use in regulated analytical environments. The principles and techniques described are also broadly applicable to the synthesis and characterization of other N-substituted indole-3-carboxamide derivatives.

References

  • Tyczewska, A., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation, 65(1), 85-91. Available at: [Link]

  • Chen, Z., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 465. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Melo, A., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • Singh, K., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 1(2), 99-109. Available at: [Link]

  • Royal Society of Chemistry. (2023). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • Singh, K., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 12(9), 1395-1401. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(11), 1469. Available at: [Link]

  • Chou, Y. L., et al. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-663. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 989297. Available at: [Link]

  • Li, Y., et al. (2021). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry, 86(18), 12566-12577. Available at: [Link]

  • Bergeron, R. J., et al. (2007). A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. Journal of organic chemistry, 72(8), 2870-2875. Available at: [Link]

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  • El-Sawy, A. A., et al. (2013). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 3(1), 25-36. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Cyclopropylmethyl-N-(prop-2-en-1-yl)-1H-indole-3-carboxamide. Retrieved from [Link]

  • Prezzavento, O., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(4), 856. Available at: [Link]

  • Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Cosi, E., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 7(4), 633-640. Available at: [Link]

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  • Ölgen, S., et al. (2013). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 58-64. Available at: [Link]

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Application Note: GC-EI-MS Fragmentation Profiling of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Preclinical Drug Development Scientists.

Executive Summary & Analytical Context

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (commonly referred to as N-allyl-1H-indole-3-carboxamide) is a critical structural motif frequently encountered in the synthesis and metabolism of synthetic cannabinoid receptor agonists (SCRAs). Because the indole-3-carboxamide core acts as a primary scaffold for potent CB1/CB2 receptor agonists (e.g., APINACA, STS-135), understanding its precise mass spectrometric behavior is paramount for rapid forensic identification and metabolic profiling [1].

This application note details the Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) fragmentation dynamics of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries; we will deconstruct the thermodynamic causality behind the fragmentation pathways and establish a self-validating analytical protocol to ensure absolute data integrity.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. The methodology below employs a "Bracketed Validation" approach. By bracketing the unknown sample with specific controls, we ensure that any spectral data generated is a true representation of the analyte, free from system artifacts or carryover.

Reagents and Sample Preparation
  • Solvent: Optima® LC/MS Grade Methanol.

  • Extraction: Dissolve 1.0 mg of the solid sample in 1.0 mL of methanol. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial.

  • Causality for Solvent Choice: Methanol is chosen over non-polar solvents (like hexane) because it effectively solubilizes the polar carboxamide group while remaining volatile enough to ensure sharp solvent peaks during GC injection without degrading the stationary phase.

GC-MS System Parameters
  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

    • Causality: The slight polarity of the 5% phenyl phase provides optimal resolution for aromatic nitrogenous compounds while maintaining the thermal inertness required to prevent pre-ionization thermal degradation of the secondary amide bond.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 280°C.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 90°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (Hold 10 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Quadrupole at 150°C; Scan range m/z 40–500.

    • Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of the electrons at this energy matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring the resulting spectra are directly comparable against global libraries (e.g., SWGDRUG, NIST) [2].

System Suitability and Validation Sequence

To ensure the protocol is self-validating, the autosampler sequence must be executed in the following order:

  • PFTBA Tune Verification: Confirms mass axis calibration and relative abundance targets (m/z 69, 219, 502).

  • Solvent Blank (Methanol): Establishes the baseline and proves the absence of column carryover.

  • System Suitability Test (SST): Injection of a known indole-3-carboxamide standard (e.g., JWH-018 or APINACA). Validation gate: The base peak (m/z 144 or 214) must achieve >10^6 abundance.

  • Analyte Sample: Injection of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

  • Post-Run Blank: Verifies no late-eluting matrix effects or ghost peaks.

GCMS_Workflow N1 1. Sample Prep Methanolic Extraction N2 2. System Validation PFTBA Tune & Blanks N1->N2 N3 3. GC Separation HP-5MS Capillary N2->N3 N4 4. EI Ionization 70 eV Bombardment N3->N4 N5 5. Mass Analysis m/z 40-500 Scan N4->N5

GC-MS analytical workflow incorporating self-validating system suitability steps.

Mechanistic GC-EI-MS Fragmentation Dynamics

Understanding the fragmentation of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide requires analyzing the thermodynamic stability of the resulting product ions. The exact mass of the intact molecule (


) is 200.0949 Da.
The Molecular Ion ( , m/z 200)

Upon 70 eV electron bombardment, an electron is ejected, most likely from the nitrogen lone pair or the extensive


-system of the indole ring. The resulting radical cation (

) at m/z 200 is typically observed at low to moderate abundance. Its survival is limited by the highly favorable kinetics of the subsequent

-cleavage.
Formation of the Base Peak (m/z 144)

The defining feature of virtually all indole-3-carboxamide spectra is the base peak at m/z 144 [3].

  • The Mechanism: The molecular ion undergoes a rapid

    
    -cleavage at the C-N bond of the carboxamide group. This neutral loss expels the allylamine radical (
    
    
    
    , 56 Da).
  • The Causality: Why is this the base peak? The resulting fragment is the indole-3-acylium ion (

    
    ). This cation is exceptionally stable because the empty p-orbital of the carbonyl carbon is in direct conjugation with the electron-rich indole 
    
    
    
    -system. This extensive charge delocalization creates a deep thermodynamic well, making m/z 144 the primary sink for the total ion current.
Neutral Loss of Carbon Monoxide (m/z 116)

The acylium ion at m/z 144 undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to yield the indole cation at m/z 116 (


).
  • The Causality: The expulsion of CO is a classic fragmentation pathway for aromatic acylium ions. The driving force is the extreme thermodynamic stability of the neutral CO molecule (due to its strong triple bond), which compensates for the formation of the less stable, but still aromatic, indole cation.

Ring Contraction (m/z 89)

The m/z 116 ion further degrades via the loss of neutral hydrogen cyanide (HCN, 27 Da) to form a hydrocarbon cation at m/z 89 (


). This ion often rearranges into a stable, conjugated ring system (such as a dehydrotropylium or indenyl-type cation), a hallmark of nitrogen-containing aromatic heterocycles under hard ionization.
Allylic Cleavage (m/z 41)

Alternatively, cleavage of the N-allyl group can yield the allyl cation at m/z 41 (


). This low-mass fragment is stabilized by allylic resonance, where the positive charge is shared between the terminal carbons (

).

Fragmentation_Pathway M Molecular Ion [M]+• m/z 200 (C12H12N2O) F1 Indole-3-acylium Ion m/z 144 (C9H6NO+) M->F1 α-cleavage at amide - C3H6N• (56 Da) F4 Allyl Cation m/z 41 (C3H5+) M->F4 N-allyl cleavage - C9H7N2O• (159 Da) F2 Indole Cation m/z 116 (C8H6N+) F1->F2 Neutral loss - CO (28 Da) F3 Hydrocarbon Cation m/z 89 (C7H5+) F2->F3 Ring contraction - HCN (27 Da)

Proposed 70 eV EI-MS fragmentation pathway for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide. When validating this compound in an unknown matrix, the presence and relative abundance ratios of these specific fragments must align with the theoretical model.

m/zIon TypeMolecular FormulaExpected Relative AbundanceMechanistic Origin
200 Molecular Ion


Low to Moderate (10-30%)Intact molecule post-electron ejection.
144 Base Peak / Acylium

100% (Base Peak)

-cleavage of the amide C-N bond.
116 Indole Cation

Moderate (20-40%)Loss of neutral CO (28 Da) from m/z 144.
89 Hydrocarbon Cation

Low (5-15%)Loss of neutral HCN (27 Da) from m/z 116.
41 Allyl Cation

Moderate (15-35%)Homolytic cleavage of the N-allyl group.

Conclusion & Analytical Best Practices

The identification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide relies heavily on the highly reproducible formation of the resonance-stabilized indole-3-acylium ion at m/z 144. However, because m/z 144 is a common base peak for many indole-3-carboxamide synthetic cannabinoids (e.g., APICA, STS-135) [4], the analyst must not rely on the base peak alone.

Best Practice: Absolute identification requires the observation of the intact molecular ion at m/z 200 and the specific m/z 41 allyl fragment. If matrix interference obscures the molecular ion, LC-MS/MS (using Electrospray Ionization) should be employed orthogonally to confirm the


 precursor mass at m/z 201.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).
  • Gandhi, A. S., et al. (2014). High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes. Forensic Toxicology, 32(2), 244-256.
  • Zawilska, J. B., et al. (2015). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 33(2), 324-332.
  • Wang, Z., et al. (2015). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive mode.

Application Notes and Protocols: Solvent Extraction of Indole-3-Carboxamides from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-carboxamides represent a burgeoning class of molecules with significant therapeutic potential, spanning applications from antimicrobial to anticancer agents.[1][2] As research and development in this area intensifies, the need for robust, reliable, and efficient methods for their extraction and quantification from complex biological matrices becomes paramount. These matrices, including plasma, urine, and tissue homogenates, are inherently complex, containing a myriad of endogenous compounds that can interfere with accurate analysis.

This guide provides a comprehensive overview of solvent extraction methodologies tailored for indole-3-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale to empower effective method development and troubleshooting. We will delve into the critical physicochemical properties of indole-3-carboxamides that govern their extraction, explore the nuances of both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and provide practical, field-proven protocols for their implementation.

The Challenge of the Matrix

Biological samples are notoriously complex. The primary goal of any extraction technique is to isolate the analyte of interest—in this case, an indole-3-carboxamide—from interfering components such as proteins, lipids, salts, and other metabolites.[3] Failure to do so can lead to a phenomenon known as the "matrix effect," where the ionization of the target analyte is suppressed or enhanced during mass spectrometry analysis, leading to inaccurate quantification.[4] A well-designed extraction protocol is therefore the cornerstone of any reliable bioanalytical method.

Foundational Principles: Physicochemical Properties and Solvent Selection

The success of any solvent extraction hinges on the differential solubility of the target analyte between two immiscible phases. For indole-3-carboxamides, their behavior is largely dictated by the indole core, the carboxamide linkage, and any substitutions on the molecule.

Key Physicochemical Considerations:
  • Polarity and LogP: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical parameter that describes a compound's lipophilicity.[5] Indole-3-carboxamides, while varied, generally possess a degree of lipophilicity due to the indole ring. The specific LogP/LogD will be influenced by the nature of the substituent on the amide nitrogen and any other modifications to the indole scaffold. This value is fundamental in selecting an appropriate organic solvent for LLE.[5]

  • pKa and Ionization State: The indole nitrogen is weakly acidic, while the amide group is generally neutral. However, substituents on the molecule can introduce ionizable functional groups. The pKa of these groups will determine the charge state of the molecule at a given pH. For optimal extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.[5] Therefore, adjusting the pH of the aqueous sample is a powerful tool to maximize extraction efficiency. For acidic compounds, the pH should be adjusted to at least two units below the pKa, while for basic compounds, it should be two units above.[5]

Solvent Selection Strategy

The choice of extraction solvent is a critical decision. The ideal solvent should:

  • Effectively solubilize the indole-3-carboxamide.

  • Be immiscible with the aqueous sample matrix.

  • Have a low boiling point for easy evaporation and concentration.

  • Be of high purity to avoid introducing interfering contaminants.

  • Exhibit selectivity for the analyte over matrix components.

A general guideline is to match the polarity of the solvent with that of the analyte.[5]

SolventPolarity IndexBoiling Point (°C)Common Applications & Rationale
Ethyl Acetate 4.477.1A versatile, moderately polar solvent effective for a wide range of indole derivatives.[6] It is less dense than water.
Methyl tert-Butyl Ether (MTBE) 2.555.2A less polar option than ethyl acetate, often used for extracting more lipophilic compounds.[7] It is also less prone to emulsion formation.
Dichloromethane (DCM) 3.139.6A denser-than-water solvent that can be effective but is often avoided due to its toxicity and potential for emulsion formation.[8][9]
Acetonitrile (ACN) 5.881.6Primarily used for protein precipitation rather than LLE due to its miscibility with water.[10][11]

Protocol I: Liquid-Liquid Extraction (LLE) for Indole-3-Carboxamides from Plasma

LLE is a classic, yet powerful, technique for sample cleanup. It relies on the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent.

Causality Behind Experimental Choices:
  • Protein Precipitation: For plasma samples, initial protein precipitation is often beneficial. Large volumes of organic solvent like acetonitrile or methanol are added to denature and precipitate proteins, which can otherwise interfere with extraction and analysis.[11][12]

  • pH Adjustment: As discussed, manipulating the pH of the sample can significantly enhance the extraction of ionizable indole-3-carboxamides by ensuring they are in their neutral form.

  • Salting Out: The addition of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the polarity of the aqueous layer, thereby decreasing the solubility of the less polar analyte and driving it into the organic phase.[5] This is particularly useful for more polar indole-3-carboxamides.

  • Internal Standard (IS): The use of an internal standard is crucial for accurate quantification.[13] An IS is a compound structurally similar to the analyte (ideally a stable isotope-labeled version) that is added to the sample at a known concentration before extraction. It experiences similar extraction losses and matrix effects as the analyte, allowing for accurate correction during data analysis.

Detailed Step-by-Step Methodology:
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled indole-3-carboxamide in methanol) to the plasma sample.

    • Vortex briefly to mix.

  • Protein Precipitation (Recommended):

    • Add 300 µL of ice-cold acetonitrile to the sample.[12]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new, larger tube (e.g., a 2 mL glass tube).

    • Add 1 mL of ethyl acetate.

    • (Optional) Adjust pH if your analyte has a known pKa. Add a small volume of a suitable buffer.

    • Vortex for 5 minutes to facilitate extraction.

    • Centrifuge at 2,500 x g for 5 minutes to separate the aqueous and organic layers.[14]

  • Analyte Recovery:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[14]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution:

    • Reconstitute the dry residue in 100 µL of the initial mobile phase used for your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow Start Start: Plasma Sample (100 µL) Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Supernatant->AddSolvent Vortex Vortex to Extract AddSolvent->Vortex Centrifuge2 Centrifuge to Separate Phases Vortex->Centrifuge2 CollectOrganic Collect Organic Layer Centrifuge2->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE) from plasma.

Protocol II: Solid-Phase Extraction (SPE) for Indole-3-Carboxamides from Tissue Homogenates

SPE offers a more selective and often cleaner extraction compared to LLE. It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

Causality Behind Experimental Choices:
  • Sorbent Selection: The choice of SPE sorbent is critical and depends on the properties of the analyte.

    • Reversed-Phase (e.g., C18, C8): These are non-polar sorbents that retain compounds based on hydrophobic interactions.[15] They are ideal for many indole-3-carboxamides, which can be retained from an aqueous sample and eluted with an organic solvent like methanol or acetonitrile.

    • Normal-Phase (e.g., Silica): These are polar sorbents used with non-polar samples and solvents. They are less common for biological matrices.

    • Ion-Exchange (e.g., SCX, SAX): These sorbents retain analytes based on charge. They are useful if the indole-3-carboxamide has a distinct acidic or basic functional group.

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention. The conditioning step wets the sorbent (e.g., with methanol), and the equilibration step prepares it for the sample (e.g., with water or a buffer).[15]

  • Wash Step: This is the key to removing interfering matrix components. A weak solvent is used that will wash away contaminants but is not strong enough to elute the analyte of interest.

  • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte.

Detailed Step-by-Step Methodology (Reversed-Phase C18):
  • Tissue Homogenate Preparation:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for extraction.

  • Internal Standard Spiking:

    • Aliquot a known volume of the tissue homogenate supernatant (e.g., 200 µL) into a clean tube.

    • Add the internal standard and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg, 1 mL) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge to condition the sorbent. Do not let the sorbent go dry.

    • Pass 1 mL of water (or a buffer matching your sample's pH) to equilibrate the sorbent. Again, do not let the sorbent go dry.[15]

  • Sample Loading:

    • Load the spiked tissue homogenate supernatant onto the cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.[15] The exact percentage should be optimized to maximize interference removal without eluting the analyte.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Apply a gentle vacuum to collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_SPE SPE Cartridge Steps Start Start: Tissue Homogenate Supernatant Spike Spike with Internal Standard Start->Spike Condition 1. Condition Sorbent (e.g., Methanol) Load 3. Load Sample Spike->Load Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Method Validation and Trustworthiness

Every protocol described herein must be part of a self-validating system. Before applying any extraction method to experimental samples, it is imperative to perform a thorough method validation according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value and the reproducibility of the measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an un-extracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The selection and optimization of a solvent extraction method for indole-3-carboxamides from biological matrices is a critical step in ensuring high-quality, reliable data for research and drug development. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are powerful techniques, each with its own advantages. LLE is often simpler and faster for initial method development, while SPE can provide superior cleanup and selectivity, which is often necessary for achieving low limits of quantification.

The protocols and principles outlined in this guide provide a robust framework for developing and implementing effective extraction strategies. By understanding the physicochemical properties of the target indole-3-carboxamides and systematically optimizing each step of the extraction process, researchers can confidently generate accurate and reproducible data, accelerating the journey of these promising compounds from the laboratory to clinical applications.

References
  • Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • Chen, Y., et al. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2021). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. Retrieved from [Link]

  • Basanagouda, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]

  • De Mello, F. B., et al. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2020). Extraction and Quantification of Sulforaphane and Indole-3-Carbinol from Rapeseed Tissues Using QuEChERS Coupled with UHPLC-MS/MS. PMC. Retrieved from [Link]

  • Orlov, A. A., et al. (2021). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. PubMed. Retrieved from [Link]

  • Mir LLC. (2022). Method for producing indole-3-carbinol. Google Patents.
  • Jadav, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Retrieved from [Link]

  • Vettorazzi, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Retrieved from [Link]

  • Orlov, A. A., et al. (2021). A Facile and Sensitive HPLC–MS/MS Method for Quantification of 3,3'‐Diindolylmethane in Plasma Samples. ResearchGate. Retrieved from [Link]

  • Sanson, A. L., et al. (2009). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Extraction and Quantification of Sulforaphane and Indole-3-Carbinol from Rapeseed Tissues Using QuEChERS Coupled with UHPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • Matusheski, N. V., et al. (2011). LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. ACS Publications. Retrieved from [Link]

  • Musarurwa, H., et al. (2023). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Retrieved from [Link]

  • Stancu, A., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Retrieved from [Link]

  • Agilent. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent. Retrieved from [Link]

  • Naik, N., et al. (2012).
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • Liu, X., et al. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry.
  • Wang, W., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.
  • Anderton, M. J., et al. (2004). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate. Retrieved from [Link]

  • Gao, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • Palladino, P., et al. (2024). A colorimetric assay for detection of indole-3-carbaldehyde in foods. FLORE. Retrieved from [Link]

  • Brown, P. N., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). PubMed. Retrieved from [Link]

  • Jadav, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Semantic Scholar. Retrieved from [Link]

Sources

Application Note: High-Purity Crystallization Techniques for N-Allyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of N-allyl-1H-indole-3-carboxamide via crystallization.[1] While column chromatography is effective for milligram-scale isolation, it becomes cost-prohibitive and solvent-intensive at gram-to-kilogram scales. Crystallization offers a scalable, thermodynamic approach to reject impurities such as unreacted indole-3-carboxylic acid, coupling reagents (e.g., EDC/HOBt byproducts), and isomeric side-products.

This protocol leverages the specific physicochemical properties of the indole-carboxamide scaffold—specifically its capacity for intermolecular hydrogen bonding and


-

stacking—to achieve purities exceeding 99.5% (HPLC).

Physicochemical Profile & Solvent Selection Logic[2][3]

To design a self-validating crystallization protocol, one must understand the molecular forces at play.

  • The Solute: N-allyl-1H-indole-3-carboxamide contains a hydrophobic indole core and a polar amide linker.

    • Hydrophobic Domain: The indole ring and allyl tail drive solubility in moderately non-polar solvents (DCM, Ethyl Acetate).

    • H-Bonding Domain: The C3-amide (donor/acceptor) and the N1-indole (donor) facilitate strong crystal lattice formation.

  • The Challenge: Indole derivatives are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing if the supersaturation limit is breached too rapidly or if the solvent system is too polar (e.g., pure water).

Solvent Screening Strategy

We utilize a "Like-Dissolves-Like" approach modified by Hansen Solubility Parameters.

Solvent SystemRoleMechanism of ActionRecommendation
Ethanol (EtOH) Primary SolventSolubilizes the amide via H-bonding; dissolves indole core at high temps.High (Standard)
Water (

)
Anti-SolventHigh polarity forces the hydrophobic indole core to aggregate/precipitate.High (As additive)
Ethyl Acetate (EtOAc) Primary SolventGood solubility for non-polar impurities; moderate solubility for product.Medium
n-Heptane Anti-SolventInduces precipitation by reducing overall solvent polarity.Medium (For non-polar cleanup)
Acetone SolventStrong H-bond acceptor; excellent solubility but risks yield loss if not cooled significantly.Low (Unless used with Hexane)

Detailed Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: General purification after amide coupling reactions.

Safety: Perform in a fume hood. The compound is a potential cannabinoid receptor ligand; handle as a bioactive agent.[2]

  • Dissolution (Thermodynamic Control):

    • Charge crude N-allyl-1H-indole-3-carboxamide into a round-bottom flask.

    • Add absolute Ethanol (5 mL per gram of crude).

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If solids remain, add EtOH in 1 mL increments until fully dissolved. If particulates (inorganic salts) persist, filter the hot solution through a sintered glass funnel.

  • Nucleation Zone:

    • Maintain the solution at

      
      .
      
    • Add warm Deionized Water (

      
      ) dropwise via an addition funnel.
      
    • Critical Step: Stop addition immediately upon observing the first permanent turbidity (cloud point).

    • Add a few drops of EtOH to clear the solution back to transparency (metastable zone).

  • Crystal Growth (Kinetic Control):

    • Remove heat source. Allow the flask to cool to room temperature slowly (approx.

      
      /hour). Rapid cooling traps impurities.
      
    • Once at RT, transfer to an ice bath (

      
      ) for 2 hours to maximize yield.
      
  • Isolation:

    • Filter vacuum using a Buchner funnel.

    • Wash the cake with cold 50:50 EtOH:Water.

    • Dry in a vacuum oven at

      
       for 12 hours.
      
Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Best for: Removing unreacted polar coupling reagents or if the compound oils out in water.

  • Dissolve the crude solid in the minimum amount of Ethyl Acetate at

    
    .
    
  • Remove from heat. While still warm, slowly add n-Heptane until a slight haze appears.

  • Seeding (Self-Validation): Add a tiny crystal of pure product (if available) to induce nucleation. This prevents oiling out by providing a template for the lattice.

  • Allow to stand undisturbed at Room Temperature. The product should crystallize as white/off-white needles.

Process Visualization

Diagram 1: The Crystallization Decision Matrix

This workflow illustrates the decision-making process based on the crude material's behavior.

G Start Crude N-allyl-1H-indole-3-carboxamide SolubilityCheck Solubility Test (Hot EtOH) Start->SolubilityCheck Insoluble Insoluble Impurities present? SolubilityCheck->Insoluble Filter Hot Filtration Insoluble->Filter Yes AntiSolvent Add Warm Water (Anti-solvent) Insoluble->AntiSolvent No Filter->AntiSolvent Cooling Controlled Cooling (10°C/hr) AntiSolvent->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Remedy Remedy: Reheat & Add EtOH OR Seed Crystal Oiling->Remedy Yes Final Pure Crystals (>99% HPLC) Oiling->Final No Remedy->Cooling Retry

Caption: Decision matrix for thermal recrystallization, highlighting critical interventions for "oiling out" phenomena.

Diagram 2: Mechanism of Impurity Rejection

Understanding why slow cooling works is vital for troubleshooting.

G HotSol Hot Solution (Disordered) FastCool Fast Cooling HotSol->FastCool High Supersaturation SlowCool Slow Cooling HotSol->SlowCool Metastable Zone Trap Impurity Trapping (Inclusions) FastCool->Trap Kinetic Trap Pure Pure Lattice (Ostwald Ripening) SlowCool->Pure Thermodynamic Stability

Caption: The kinetic vs. thermodynamic pathway. Slow cooling allows the lattice to reject impurities that do not fit the crystal geometry.

Validation & Quality Control

A protocol is only as good as its verification.

Analytical MethodPurposeAcceptance Criteria
HPLC (UV @ 254nm) Purity Quantification>99.0% Area under curve. No single impurity >0.5%.
1H-NMR (DMSO-d6) Structural ID & Solvent ResidualsConfirm allyl peaks (5.0-6.0 ppm multiplet) and absence of EtOH/EtOAc.
XRPD (X-Ray Powder Diffraction) Polymorph CheckSharp, defined Bragg peaks indicating high crystallinity (amorphous halos indicate oiling out).
DSC (Differential Scanning Calorimetry) Thermal ProfileSharp endotherm at melting point. Broadening indicates impurities.

Troubleshooting "Oiling Out": If the product separates as a yellow oil instead of crystals:

  • Temperature: The solution is too hot or the anti-solvent was added too fast.

  • Purity: High impurity levels lower the melting point. Perform a "charcoal wash" (add activated carbon to hot solution, filter) before crystallization to remove tarry byproducts.

  • Seeding: The most effective remedy. Save a small amount of crude solid; add it when the solution reaches the cloud point to act as a nucleation site.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for general recrystallization techniques and solvent selection).

  • BenchChem. Optimization of Indole-3-Carboxamide Coupling Reactions. Technical Support Center, 2025 . (Provides context on synthesis impurities and coupling reagents for this scaffold).

  • Adam, J. M., et al. "Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists."[2] MedChemComm, 2010 . (Describes purification challenges of indole-3-carboxamides).

  • Cayman Chemical. Product Information: Indole-3-carboxaldehyde. (Provides solubility data for indole cores in DMSO/Ethanol vs. aqueous buffers).

  • Organic Syntheses. Synthesis of Allylamine and related derivatives. Coll. Vol. 2, p. 24. (Background on the allyl-amine precursor handling).

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, a valuable chemical intermediate in organic synthesis. We will delve into its preparation, characterization, and, most importantly, its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the N-Allyl Indole-3-carboxamide Moiety

The indole-3-carboxamide framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an N-allyl group, as in N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, provides a versatile synthetic handle for further molecular elaboration. The terminal alkene of the allyl group is amenable to a wide array of chemical transformations, most notably transition-metal-catalyzed cyclization reactions. This allows for the efficient construction of fused polycyclic systems, such as γ-carbolinones, which are themselves of significant interest in medicinal chemistry.

The strategic placement of the allyl group on the indole nitrogen activates the C2 position of the indole ring for intramolecular reactions, providing a regioselective pathway to complex heterocyclic systems that would be challenging to access through other synthetic routes. This guide will explore the synthesis of this key intermediate and its subsequent transformation into valuable molecular architectures.

Synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide: A Robust Amide Coupling Protocol

The synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is reliably achieved through a standard amide coupling reaction between indole-3-carboxylic acid and allylamine. This method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Causality of Experimental Choices
  • Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction to completion.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and to prevent unwanted side reactions with water.

Detailed Experimental Protocol

Materials:

  • Indole-3-carboxylic acid

  • Allylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add allylamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(prop-2-en-1-yl)-1H-indole-3-carboxamide as a solid.

Expected Characterization Data
Data Type Expected Observations
¹H NMR Signals corresponding to the indole ring protons, the amide N-H proton, and the characteristic protons of the allyl group (vinyl and methylene protons).
¹³C NMR Resonances for the indole ring carbons, the amide carbonyl carbon, and the carbons of the allyl group.
IR Characteristic absorption bands for the N-H stretch of the indole and amide, the C=O stretch of the amide, and C=C stretch of the alkene.
Mass Spec A molecular ion peak corresponding to the calculated mass of C12H12N2O.

Application as a Chemical Intermediate: The Intramolecular Heck Reaction

A primary application of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is its use as a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. The intramolecular Heck reaction is a powerful tool for this transformation, enabling the formation of a new carbon-carbon bond between the indole C2 position and the terminal carbon of the allyl group.[2][3][4][5]

Mechanistic Rationale

The intramolecular Heck reaction typically proceeds through a palladium-catalyzed cycle:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (or triflate) on the indole ring (if pre-functionalized) or activates a C-H bond.

  • Carbopalladation: The resulting organopalladium species undergoes an intramolecular migratory insertion with the alkene of the allyl group.

  • β-Hydride Elimination: The newly formed alkylpalladium intermediate undergoes β-hydride elimination to form the cyclized product and a hydridopalladium species.

  • Reductive Elimination: The catalyst is regenerated by reductive elimination of H-X with a base.

This reaction is highly valued for its ability to construct complex ring systems under relatively mild conditions and with good functional group tolerance.[3][5]

Protocol: Synthesis of a γ-Carbolinone Precursor via Intramolecular Heck Reaction

This protocol describes a general procedure for the intramolecular Heck cyclization of an N-allyl-indole-3-carboxamide derivative.

Materials:

  • N-(prop-2-en-1-yl)-2-bromo-1H-indole-3-carboxamide (requires prior synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of N-(prop-2-en-1-yl)-2-bromo-1H-indole-3-carboxamide (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and the base (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclized product.

Visualizing the Synthetic Pathways

Synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

G cluster_synthesis Synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide Indole-3-carboxylic_acid Indole-3-carboxylic Acid EDC_HOBt EDC, HOBt, DIPEA in DCM Indole-3-carboxylic_acid->EDC_HOBt Allylamine Allylamine Allylamine->EDC_HOBt Product N-(prop-2-en-1-yl)-1H-indole-3-carboxamide EDC_HOBt->Product

Caption: Amide coupling for the synthesis of the target intermediate.

Intramolecular Heck Cyclization

G cluster_cyclization Intramolecular Heck Reaction Starting_Material N-(prop-2-en-1-yl)-2-bromo- 1H-indole-3-carboxamide Catalyst Pd(OAc)₂, PPh₃, Base in DMF, Heat Starting_Material->Catalyst Cyclized_Product γ-Carbolinone Precursor Catalyst->Cyclized_Product

Caption: Cyclization to form a γ-carbolinone precursor.

Conclusion

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is a strategically important chemical intermediate that provides a gateway to a variety of complex heterocyclic structures. The straightforward synthesis via amide coupling, combined with the versatility of the N-allyl group for subsequent transformations such as the intramolecular Heck reaction, makes it a valuable tool for synthetic and medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the use of this intermediate in the development of novel molecules with potential applications in drug discovery and materials science.

References

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1981. [Link]

  • The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Intramolecular Heck reaction. (2023, November 28). In Wikipedia. [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • García-Muñoz, M. C., & Domínguez, G. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México, 58(4), 342-363. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common challenges encountered during the synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, providing both explanations and actionable solutions.

Question 1: Why is the yield of my amide coupling reaction consistently low?

Low yields are a frequent issue and can often be traced back to several key factors:

  • Inefficient Carboxylic Acid Activation: The primary cause of low yield is often the incomplete activation of the indole-3-carboxylic acid. The choice of coupling reagent is paramount, and for a reaction that can be sluggish, standard conditions may not suffice.[1]

  • Competing Side Reactions: The formation of byproducts can significantly consume your starting materials and reagents, thereby reducing the yield of the desired amide.[1] The order of reagent addition is a critical parameter in mitigating these side reactions.[1]

  • Suboptimal Stoichiometry: The incorrect ratio of coupling agents, bases, or reactants can lead to incomplete conversion. Certain protocols may necessitate an excess of activating agents to drive the reaction to completion.[1]

Question 2: I'm observing multiple spots on my TLC plate, suggesting significant side products. What are they and how can I minimize them?

The presence of multiple byproducts is a common challenge. Here are the most likely culprits and strategies to mitigate them:

  • N1 vs. C3 Reactivity: The indole nitrogen (N1) is also nucleophilic and can compete with the desired C3-amide formation, leading to N1-acylated byproducts. The use of zinc salts, such as ZnCl₂, has been reported to enhance C3-selectivity.[1]

  • Symmetrical Anhydride Formation: If the indole-3-carboxylic acid is pre-mixed with a coupling reagent and a base before the addition of allylamine, it can lead to the formation of a symmetric anhydride. This anhydride may be less reactive towards the amine than the activated acid, causing the reaction to stall. A revised order of addition, where the amine is present during the activation step, can often resolve this issue.[1]

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, especially if the amine is not sufficiently reactive to intercept the intermediate quickly.[2] The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester that is less prone to rearrangement.[2]

Question 3: My starting materials or product have poor solubility in the reaction solvent. What are my options?

Solubility issues can significantly impede reaction kinetics and complicate purification.

  • Solvent Screening: It is advisable to experiment with a range of solvents. While dichloromethane (DCM) is commonly used, other solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile could offer better solubility for your specific substrates.

  • Temperature Adjustment: Gently heating the reaction mixture can sometimes improve solubility and reaction rates. However, be mindful that higher temperatures can also promote side reactions.

  • Product Precipitation: In some instances, the desired product may be insoluble and precipitate out of the reaction mixture. While this can make stirring difficult, it can also be advantageous for purification, allowing for isolation by simple filtration.[1]

Question 4: I'm having trouble with the purification of my N-(prop-2-en-1-yl)-1H-indole-3-carboxamide. What are the best practices?

Purification strategies are highly dependent on the properties of your final compound.

  • Aqueous Workup: A thorough aqueous workup is essential to remove excess reagents and water-soluble byproducts before proceeding to chromatography. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated aq. NaHCO₃), and brine.[1]

  • Silica Gel Column Chromatography: This is the most prevalent method for purifying indole-3-carboxamides. A gradient elution using a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is generally effective.[1]

  • Reversed-Phase Chromatography: For more polar compounds or those that are difficult to separate on silica, reversed-phase chromatography (e.g., C8 or C18) can be a powerful alternative, especially for final purification steps.[1]

  • Recrystallization: If your final product is a stable solid, recrystallization can be a highly efficient method for achieving high purity.

Comparative Data on Reaction Conditions

The choice of coupling reagent and additives is a critical factor for a successful amidation reaction. The following table summarizes various conditions for amide bond formation, highlighting the significant impact of reagent choice on yield.

Coupling Reagent(s)Additive(s)Base (equiv.)SolventTime (h)Yield (%)Reference
EDC (1 equiv)DMAP (1 equiv)DIPEA (5)Acetonitrile4211[1][3]
EDC (2 equiv)DMAP (1 equiv)DIPEA (5)Acetonitrile4219[1][3]
DCC (2 equiv)DMAP (1 equiv)-CH₂Cl₂428[1]
Isobutyl chloroformate (1.5 equiv)-Et₃N (3)CH₂Cl₂-65[1]
EDC (1 equiv)DMAP (1 equiv), HOBt (0.1 equiv)DIPEAAcetonitrile-72[1][3]
HATUDIPEADMF--Good to Excellent[4][5]

Key:

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • DCC: N,N'-Dicyclohexylcarbodiimide

  • DMAP: 4-Dimethylaminopyridine

  • HOBt: 1-Hydroxybenzotriazole

  • DIPEA: N,N-Diisopropylethylamine

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • Et₃N: Triethylamine

  • DMF: N,N-Dimethylformamide

As the data indicates, a combination of EDC with a nucleophilic catalyst like DMAP and an activating additive like HOBt can provide significantly improved yields for challenging amide couplings.[1][3] For particularly difficult substrates, more powerful uronium-based reagents like HATU are often employed.[4][5]

Detailed Experimental Protocol

This section provides a representative and optimized protocol for the synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide via an EDC/HOBt mediated amide coupling.

Reaction: Amide coupling of Indole-3-carboxylic acid with allylamine.

Materials:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Allylamine (1.05 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • DIPEA (3.0 equiv.)

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (3.0 equiv.) to the mixture and stir at 0 °C for 15-20 minutes.

  • Amine Addition:

    • In a separate flask, dissolve allylamine (1.05 equiv.) in a small amount of dry CH₂Cl₂.

    • Add the allylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.

    • Wash the organic layer sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate) to yield the pure N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole-3-carboxylic acid, EDC.HCl, and HOBt in dry DCM B Cool to 0 C A->B C Add DIPEA, stir for 15-20 min B->C D Add allylamine solution dropwise at 0 C C->D E Warm to RT, stir overnight D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Troubleshooting Logic Flowchart

G Start Low Yield Issue CheckActivation Is Carboxylic Acid Activation Efficient? Start->CheckActivation CheckSideReactions Are Side Reactions Dominant? CheckActivation->CheckSideReactions Yes Sol_Coupling Change Coupling Reagent (e.g., to HATU) Increase Reagent Stoichiometry CheckActivation->Sol_Coupling No CheckPurity Is Product Purity Low? CheckSideReactions->CheckPurity No Sol_Order Modify Order of Addition Add HOBt/HOAt CheckSideReactions->Sol_Order Yes Sol_Purification Optimize Chromatography (Solvent System, Gradient) Consider Recrystallization CheckPurity->Sol_Purification Yes End Improved Yield & Purity CheckPurity->End No Sol_Coupling->End Sol_Order->End Sol_Purification->End

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

  • Al-Zoubi, R. M., et al. (2019). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.
  • (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • (2021). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • (2012).
  • (2021). BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • (2023). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. The Journal of Organic Chemistry.
  • (2022).
  • (2022). Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light.
  • (2025). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry.
  • (2020). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • (2025).
  • (2025).
  • (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • (2023).
  • (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.
  • (2018). Allylic amine synthesis by C-C coupling. Organic Chemistry Portal.
  • (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.
  • (2021). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • (2024).
  • (2021). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (2025).
  • (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • (2012). N-1 and C-3 substituted indole Schiff bases as selective COX-2 inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • (2024).
  • (2010). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

troubleshooting amide bond formation in indole-3-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Amide Bond Formation in Indole-3-Carboxamides

Status: Active | Tier: Level 3 (Senior Scientist)[1]

Executive Summary

The synthesis of indole-3-carboxamides presents a unique set of electronic and steric challenges distinct from standard peptide or benzoic acid couplings. The electron-rich nature of the indole ring renders the C3-carboxylate less electrophilic, while the N1-nitrogen introduces competitive nucleophilicity. This guide addresses the three primary failure modes: low conversion (electronic deactivation) , decarboxylation , and regioselectivity errors (N-acylation) .[1]

Module 1: The Reactivity Paradox (Mechanistic Insight)

Q: Why is my indole-3-carboxylic acid failing to couple under standard EDC/HOBt conditions?

A: The indole ring is an electron-donating group (EDG).[1] The lone pair on the N1 nitrogen donates electron density into the ring, which resonates to the C3 position. This makes the C3 carbon electron-rich. Consequently, the attached carbonyl carbon becomes less electrophilic and more resistant to nucleophilic attack by the amine.

Furthermore, the intermediate activated ester (whether O-acylisourea from EDC or an OBt ester) is prone to decomposition because the indole ring stabilizes the expulsion of the leaving group, often leading to decarboxylation rather than amidation.[1]

Visualizing the Electronic Deactivation

The following diagram illustrates the resonance contribution that deactivates the carbonyl and the competitive N1 pathway.

IndoleReactivity Indole Indole-3-Carboxylic Acid Resonance Resonance Structure (C3=N+ character) Indole->Resonance N1 Lone Pair Donation N_Attack Competitive N1 Attack (N-Acylation) Indole->N_Attack Unprotected N1 Deactivation Deactivated Carbonyl (Low Electrophilicity) Resonance->Deactivation Reduced delta+ on C=O Amide Target Amide Deactivation->Amide Requires High Energy Activation (e.g., T3P)

Figure 1: Mechanistic flow showing how N1-lone pair donation reduces the electrophilicity of the C3-carbonyl, necessitating stronger activation methods.

Module 2: Troubleshooting Low Yields & Reagents

Q: HATU gave me 30% yield. Should I switch to an Acid Chloride?

A: Proceed with extreme caution. While acid chlorides (generated via SOCl₂ or Oxalyl Chloride) are highly reactive, they are often too harsh for indole-3-acids.[1]

  • The Risk: Acid chlorides of indole-3-carboxylic acid are unstable. They frequently undergo self-polymerization or dimerization, turning the reaction mixture a deep purple/red "tar" due to acid-catalyzed decomposition.

  • The Solution: Switch to T3P (Propylphosphonic anhydride) .[1] T3P is the gold standard for sterically hindered or electron-rich acids. It drives the reaction to completion without generating the acidic byproducts that trigger indole decomposition [1, 4].

Comparative Reagent Performance Table
Reagent SystemSuitability for Indole-3-AcidProsCons
EDC / HOBt LowMild, standard purification.[1]Often too weak; sluggish kinetics lead to hydrolysis.
SOCl₂ / (COCl)₂ High RiskHigh reactivity.[1]High risk of decarboxylation and oligomerization (purple tar).[1]
HATU / DIPEA ModerateFast activation.Guanidinium byproducts can be hard to remove; expensive.
T3P / Pyridine Optimal Low epimerization, high conversion, easy workup (water soluble byproducts).[1][2]Requires specific solvent (EtOAc/DMF).[1]
Module 3: The Decarboxylation Trap

Q: I see a new spot on TLC that matches the unsubstituted indole. Why is my acid losing CO₂?

A: Indole-3-carboxylic acids are essentially "vinylogous carbamic acids." Under acidic conditions or high thermal stress, they readily decarboxylate.[1]

Mechanism:

  • Protonation occurs at the C3 position (or the carbonyl oxygen).

  • The carboxyl group is lost as CO₂.

  • The result is the parent indole (e.g., Indole-3-COOH

    
     Indole + CO₂).[1]
    

Corrective Actions:

  • Avoid Thionyl Chloride: The HCl generated promotes this pathway.

  • Temperature Control: Keep activation temperatures

    
    C initially.
    
  • Base Choice: Ensure sufficient base (DIPEA/Pyridine) is present before adding the activating agent to neutralize any transient acid.

Module 4: Regioselectivity (N1 vs. C3)

Q: I isolated a product with the correct mass, but NMR shows the amide is on the indole nitrogen. How do I prevent N-acylation?

A: This occurs when the activation of the carboxylate is too slow, or the base deprotonates the indole N-H (pKa ~16 in DMSO), making it nucleophilic.[1]

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Incorrect Isomer or Side Product CheckN1 Is N1 Protected? (Me, Boc, Tosyl) Start->CheckN1 YesProtected Yes CheckN1->YesProtected NoProtected No CheckN1->NoProtected CheckReagent Check Coupling Reagent YesProtected->CheckReagent ProtectAction Action: Alkylate N1 first (e.g., NaH/MeI) or use Boc NoProtected->ProtectAction WeakReagent Using EDC/DCC? CheckReagent->WeakReagent StrongReagent Using T3P/HATU? CheckReagent->StrongReagent SwitchT3P Action: Switch to T3P (Faster C3 activation) WeakReagent->SwitchT3P CheckBase Action: Reduce Base Strength (Switch NaH -> DIPEA) StrongReagent->CheckBase

Figure 2: Decision matrix for diagnosing regioselectivity and yield issues.

Module 5: Validated Protocol (The "Gold Standard")

Protocol: T3P-Mediated Coupling of Indole-3-Carboxylic Acid Source Validation: Adapted from Dunetz et al. [4] and synthetic cannabinoid workflows [2, 5].

Reagents:

  • Indole-3-carboxylic acid derivative (1.0 equiv)[1][3]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]

Step-by-Step:

  • Dissolution: Charge the indole-3-carboxylic acid and the amine into the flask. Add EtOAc (approx. 5-10 mL per mmol).[1]

    • Note: If the acid is insoluble, add DMF dropwise until dissolved.[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Stir for 5 minutes.

    • Why Pyridine? It acts as both a base and an acylation catalyst, reducing epimerization and suppressing side reactions.[1]

  • Activation: Cool to 0°C. Add T3P solution dropwise.

    • Crucial: Do not add T3P to the acid alone; ensure the amine is present to trap the activated species immediately, preventing decarboxylation.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.[4]

    • Time: Typically 1-4 hours.

  • Workup:

    • Add water.[3][5][6][7][8]

    • Wash organic layer with 0.5M HCl (to remove pyridine), then Sat.[1] NaHCO₃, then Brine.[1][3]

    • Result: T3P byproducts are water-soluble, leaving a clean organic layer.[1]

References
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Banister, S. D., et al. (2016).[1] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience, 6(9), 1546–1559.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[9] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., et al. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • BenchChem Technical Support. (2025). Optimization of Indole-3-Carboxamide Coupling Reactions. BenchChem Guidelines. Link[1]

Sources

Technical Support Center: Solubilization of N-Allyl-Indole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the aqueous solubility of indole-based compounds. N-allyl-indoles present a unique dual challenge: the planar indole core drives strong intermolecular π-π stacking (resulting in high crystal lattice energy), while the N-allyl substitution significantly increases lipophilicity[1]. Consequently, these compounds exhibit poor thermodynamic solubility in standard biological buffers (e.g., PBS, HEPES) and are highly prone to rapid precipitation during assay preparation.

This guide provides a causality-driven framework to diagnose and resolve these solubility issues, ensuring robust, reproducible data in your downstream applications.

Diagnostic Solubilization Workflow

Before altering your formulation, you must align your solubilization strategy with the biological constraints of your assay.

SolubilityWorkflow Start N-Allyl-Indole Precipitation Assay Determine Assay Type Start->Assay Cell Cell-Based Assay (In Vitro) Assay->Cell Bio Biochemical Assay (Cell-Free) Assay->Bio ConcCheck Target Conc. < 10 μM? Cell->ConcCheck DMSO DMSO Cosolvent (Max 0.1% - 0.5%) Bio->DMSO Low Conc Required Surf Micellar Solubilization (e.g., Tween-80) Bio->Surf High Conc Required ConcCheck->DMSO Yes (Low Conc) CD HP-β-CD Complexation (Biocompatible) ConcCheck->CD No (High Conc) Surf->CD If Surfactant Interferes

Figure 1: Decision matrix for selecting the optimal solubilization strategy.

Troubleshooting Guide & FAQs

Q1: Why does my N-allyl-indole precipitate immediately upon dilution from a DMSO stock into PBS, even at low micromolar concentrations? A: This phenomenon is known as "solvent shift" precipitation. In a 100% DMSO stock, the compound is fully solvated. When introduced into an aqueous buffer, the local concentration of water spikes, stripping away the DMSO solvation shell. Because the N-allyl-indole is highly hydrophobic, the water molecules force the planar indole rings together to minimize thermodynamically unfavorable interactions with water (the hydrophobic effect), leading to rapid aggregation and crystallization[1]. To prevent this, the compound must be kinetically dispersed or thermodynamically shielded before the critical nucleation concentration is reached.

Q2: Can I just increase the DMSO concentration in my cell culture media to keep the compound dissolved? What is the limit? A: Increasing DMSO is the most common pitfall. While it aids solubility, DMSO is a potent permeation enhancer and solvent that disrupts lipid bilayers. For most immortalized cell lines, the maximum allowable DMSO concentration is strictly 0.1% to 0.5% (v/v)[2][3]. Primary cells are even more sensitive and generally require DMSO levels below 0.1%[2]. Exceeding these thresholds alters membrane fluidity, induces cytotoxicity, and severely inhibits cell proliferation, which will confound your assay readouts[4].

Q3: If I am restricted to <0.5% DMSO, how can I achieve the high micromolar concentrations required for my IC50 curves? A: When cosolvents fail, complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[5]. It forms a water-soluble host-guest inclusion complex with the N-allyl-indole, effectively masking the lipophilic allyl group and indole core from the aqueous environment[6]. This strategy can increase apparent aqueous solubility by orders of magnitude without the cellular toxicity associated with organic solvents[5].

Q4: Are surfactants like Tween-80 or Triton X-100 viable alternatives for solubilization? A: Non-ionic surfactants solubilize hydrophobic drugs by encapsulating them within the hydrophobic cores of self-assembling micelles[7][8]. This is highly effective for cell-free biochemical assays (e.g., enzymatic inhibition assays). However, they are generally incompatible with cell-based assays because the surfactants will integrate into and lyse cellular membranes, causing immediate toxicity[8].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMax Achievable ConcentrationCell Viability ImpactAssay CompatibilityMechanism of Action
DMSO Cosolvent (≤0.5%)Low (<10 μM)Minimal (if kept ≤0.5%)High (In vitro & Biochemical)Reduces overall solvent polarity
HP-β-Cyclodextrin High (>100 μM)Minimal (Highly biocompatible)High (In vitro & Biochemical)Host-guest inclusion complexation
Non-ionic Surfactants Very High (>1 mM)Severe (Membrane lysis)Moderate (Cell-free only)Micellar encapsulation
Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Causality: We utilize a molar excess of CD to drive the equilibrium toward complex formation. Gentle heating increases the thermodynamic solubility of the drug during the complexation phase, while sonication provides the kinetic energy required to disrupt pre-existing drug aggregates. Self-Validating System: The final centrifugation step ensures that any uncomplexed, precipitated drug is removed. Spectrophotometric quantification confirms the exact dissolved concentration, preventing assumptions based on theoretical yield.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add the N-allyl-indole powder directly to the HP-β-CD solution to achieve a 1:5 (Drug:CD) molar ratio. Do not use a DMSO stock for this step, as residual DMSO can compete for the CD cavity.

  • Agitation: Vortex vigorously for 2 minutes. The suspension will likely appear cloudy.

  • Thermal Incubation: Incubate the mixture in a thermomixer at 37°C for 24–48 hours with continuous shaking (800 rpm). This extended time allows the host-guest equilibrium to establish.

  • Sonication: Sonicate the mixture in a water bath for 15 minutes to break up any remaining micro-aggregates.

  • Validation (Critical): Centrifuge the solution at 10,000 × g for 10 minutes. Carefully transfer the supernatant to a clean tube. If a pellet is visible, the drug exceeded the complexation capacity.

  • Quantification: Measure the absorbance of the supernatant at 280 nm (indole peak) against a standard curve to determine the exact solubilized concentration.

Protocol 2: Step-wise Cosolvent Dilution for Biochemical Assays

Causality: Direct injection of a concentrated DMSO stock into an aqueous buffer creates a localized zone of supersaturation, causing immediate nucleation. "Injection under vortex" ensures rapid mechanical dispersion, keeping the local concentration below the nucleation threshold. Self-Validating System: Measuring optical density at 600 nm detects colloidal aggregation before macroscopic flakes form, ensuring the compound is truly in solution and not merely suspended as micro-precipitates.

  • Stock Preparation: Prepare a 200x stock of the N-allyl-indole in 100% molecular-grade DMSO.

  • Pre-warming: Warm both the DMSO stock and the aqueous buffer to 37°C to maximize thermodynamic solubility during the mixing phase.

  • Dispersion: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Injection: While vortexing, use a micropipette to inject the DMSO stock directly into the center of the liquid vortex (avoiding the tube walls).

  • Validation (Critical): Transfer 100 μL of the final solution to a clear 96-well plate and measure the Optical Density at 600 nm (OD600). An OD600 > 0.05 compared to a blank buffer indicates the presence of colloidal precipitates, meaning the solubility limit has been exceeded.

References
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Source: ACS Publications |1[1]

  • DMSO usage in cell culture | Source: LifeTein | 2[2]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | Source: ResearchGate |3[3]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Source: Nikon | 4[4]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: PMC - NIH | 5[5]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility | Source: Touro Scholar | 6[6]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections | Source: MDPI | 7[7]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Source: Pharmedicine Journal | 8[8]

Sources

Technical Support Center: Optimizing the Purification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide by Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline the purification of this and structurally similar indole derivatives. Here, we address common challenges through a troubleshooting guide and a set of frequently asked questions, grounding our advice in established chromatographic principles and practical, field-tested experience.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during the flash chromatography of your target compound.

Question 1: Why is my product, N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, co-eluting with a closely-related impurity?

Answer:

Co-elution is a classic sign of insufficient resolution between your product and an impurity. This often occurs with byproducts from the synthesis, such as unreacted starting materials or side-products like N-acylated indoles.[1] Here’s a systematic approach to improve separation:

  • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the solvent system.[2]

    • Change Solvent Selectivity: If you are using a standard ethyl acetate/hexane system, the ester and hydrocarbon offer a specific type of polarity interaction.[3][4] Switching one component for a solvent from a different class can dramatically alter selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can resolve compounds that previously co-eluted.[5][6]

    • Introduce a Third Solvent (Ternary Mixture): Sometimes, adding a small percentage of a third solvent, like methanol or acetonitrile, to a two-solvent system can fine-tune the polarity and improve the separation of structurally similar compounds.[6]

  • Flatten the Gradient: A steep gradient can cause compounds with similar retention factors to elute together.[7] By making the gradient shallower around the elution point of your compound, you increase the column volumes of solvent used to separate the peaks, thereby improving resolution. This can be effectively predicted using TLC data to create an optimized gradient.[7][8][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the issue may be the stationary phase chemistry.

    • Alternative Silica: Consider using a high-resolution silica gel with a smaller particle size, which provides more theoretical plates and better resolving power.[10]

    • Functionalized Silica: For compounds like indole-3-carboxamides, which have a basic nitrogen, interactions with the slightly acidic surface of standard silica can cause peak tailing.[11] Using an amine-functionalized or diol-functionalized silica column can mitigate these interactions and improve peak shape and resolution.[12][13]

Question 2: I'm seeing significant peak tailing for my product. What's causing this and how do I fix it?

Answer:

Peak tailing is common for amine-containing compounds like indoles on standard silica gel.[12] The acidic silanol groups on the silica surface can interact strongly with the basic indole nitrogen, causing a portion of the molecules to lag behind as they travel through the column.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. This is a very common and effective way to improve the peak shape of basic compounds.[4][5]

    • Ammonia in Methanol: For more polar systems, using a pre-mixed solution of 7N ammonia in methanol as a small percentage of the mobile phase can also be effective.[3]

  • Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing the basic modifier (e.g., 1-3% triethylamine).[5] This pre-treats the silica, ensuring a more inert surface for the separation.

  • Lower the Sample Load: Overloading the column is a frequent cause of peak distortion.[10] The general rule of thumb is to load 1-10% of the silica gel weight, but for difficult separations, reducing the load to 0.5% or even lower can significantly improve peak symmetry.

Question 3: My product seems to be degrading on the column, leading to low yield and new, unexpected spots on TLC analysis of the fractions. How can I confirm and prevent this?

Answer:

Indole derivatives can be sensitive to the acidic nature of silica gel.[14] This can lead to on-column degradation, which manifests as low recovery and the appearance of new impurities.

  • Confirm Stability with 2D TLC: A two-dimensional TLC experiment is a definitive way to check for on-column stability.[5][14]

    • Spot your crude material on the corner of a square TLC plate.

    • Run the plate in your chosen solvent system.

    • Dry the plate completely, then rotate it 90 degrees and run it again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[5]

  • Use a Deactivated or Alternative Stationary Phase:

    • Deactivated Silica: As mentioned for peak tailing, pre-flushing the column with a triethylamine-containing eluent can passivate the silica and prevent acid-catalyzed degradation.[5]

    • Alumina or Florisil: If your compound is highly acid-sensitive, switching to a more neutral or basic stationary phase like alumina or Florisil can be a solution.[14]

    • Reversed-Phase Chromatography: For very polar or sensitive indole derivatives, reversed-phase (C18) flash chromatography is an excellent alternative.[1][11]

Question 4: The resolution looks great on my TLC plate, but the separation is poor on the flash column. Why is there a mismatch?

Answer:

This is a common and frustrating problem that usually points to issues with sample loading or improper translation of the TLC conditions.

  • Improper Sample Loading: This is the most frequent cause. Dissolving your sample in a strong solvent (like DCM or methanol) and injecting it directly (liquid loading) can destroy the separation.[15][16] The strong solvent acts as the initial mobile phase, carrying your compound down the column before the gradient has a chance to work, leading to band broadening and poor resolution.[15]

    • Solution: Use Solid Loading (Dry Loading): Dissolve your crude product in a suitable solvent (e.g., DCM, acetone, or ethyl acetate), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely.[17][18] The resulting dry powder can be loaded into a cartridge or directly onto the top of your column. This technique ensures that your compound starts as a very narrow band, leading to significantly sharper peaks and better resolution.[16][18]

  • Incorrect TLC-to-Flash Translation:

    • Optimal Rf Range: For the best translation from TLC to flash chromatography, the Rf of your target compound should be between 0.2 and 0.4.[5][11] An Rf in this range ensures good retention and provides an adequate separation window from impurities.

    • Gradient Conversion: Automated flash systems have built-in algorithms to convert TLC Rf values into an optimized gradient.[7][8] Manually, a good starting point for an isocratic elution is a solvent system that gives your product an Rf of ~0.25. For a gradient, you would start with a weaker solvent system and ramp up to a system that gives an Rf of ~0.5.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for developing a method for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide on silica gel?

A1: A combination of hexane (or heptane) and ethyl acetate is the universal workhorse for normal-phase chromatography and an excellent starting point.[3][4] Begin by running TLC plates with varying ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane) to find a system that gives your product an Rf value between 0.2 and 0.4.[5][11] Dichloromethane/methanol is another common system, particularly for more polar indole derivatives.[1][3]

Q2: Should I use an isocratic or gradient elution?

A2: For most crude reaction mixtures containing multiple components with a range of polarities, a gradient elution is almost always more efficient. A gradient allows you to:

  • Elute non-polar impurities quickly with a weak solvent.

  • Separate your target compound from closely-eluting impurities with a shallow increase in solvent strength.

  • Wash off highly polar impurities at the end with a strong solvent, cleaning the column in the process.

Isocratic elution is best suited for separating a small number of compounds with very similar Rf values where a specific, optimized solvent strength is known to provide the best resolution.

Q3: How much crude material can I load onto my flash column?

A3: The loading capacity depends on the difficulty of the separation.

Separation Difficulty (ΔRf on TLC)Recommended Sample Load (% of Silica Weight)
Easy (ΔRf > 0.2)5% - 10%
Moderate (ΔRf = 0.1 - 0.2)1% - 5%
Difficult (ΔRf < 0.1)0.1% - 1%

This table provides general guidelines. Optimal loading should be determined empirically.

Always prioritize a lower loading for new or challenging separations to ensure the best possible purity. It is often more efficient to run two smaller columns than one overloaded column that results in mixed fractions.

Q4: How do I choose between liquid and solid (dry) sample loading?

A4: While liquid loading is faster, solid loading almost always provides superior results , especially when the separation is challenging or the sample does not dissolve well in a weak solvent.[16][18]

  • Choose Liquid Loading only if:

    • The separation is very easy (large ΔRf between components).[17]

    • Your sample dissolves completely in a solvent that is weaker than or equal to your initial gradient conditions (e.g., dissolving in 5% ethyl acetate/hexane for a gradient starting at 5% ethyl acetate).[15][20]

  • Choose Solid Loading when:

    • Your compound requires a strong solvent for dissolution (e.g., DCM, methanol).[15][18]

    • You need the highest possible resolution and purity.[16]

    • You are performing a high-load purification (>1% by weight).[18]

Experimental Protocols & Visualizations

Protocol 1: Systematic Method Development using TLC
  • Sample Prep: Dissolve a small amount of your crude N-(prop-2-en-1-yl)-1H-indole-3-carboxamide in a solvent like dichloromethane or ethyl acetate.

  • Solvent Scouting: Prepare three eluent systems from different solvent selectivity classes (e.g., Hexane/Ethyl Acetate, Hexane/DCM, Hexane/MTBE).

  • Run TLCs: Spot your crude mixture on three separate TLC plates and develop one in each solvent system.

  • Visualize: Check the plates under UV light (254 nm). Most indole derivatives are UV-active.[5] You can also use a p-Anisaldehyde or a specific Ehrlich's reagent stain for indoles.[5]

  • Analyze & Select: Choose the solvent system that shows the best separation between your target spot and the nearest impurities. Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for your target.[11]

  • Check for Tailing: If peak tailing is observed on the TLC, add 0.5% triethylamine to the mobile phase and re-run the plate to see if the spot shape improves.

Diagram 1: Flash Chromatography Method Development Workflow

MethodDevelopment cluster_TLC TLC Optimization cluster_Flash Flash Chromatography Execution TLC_Prep Prepare Crude Sample TLC_Scout Scout Solvents (e.g., EtOAc, DCM, MTBE) TLC_Prep->TLC_Scout TLC_Run Run TLC Plates TLC_Scout->TLC_Run TLC_Analyze Analyze Separation (Rf = 0.2-0.4) TLC_Run->TLC_Analyze TLC_Modifier Add Modifier (TEA) if Tailing Occurs TLC_Analyze->TLC_Modifier Flash_Translate Translate to Gradient (Manual or Automated) TLC_Analyze->Flash_Translate Optimal System Found TLC_Modifier->TLC_Run Flash_Load Prepare Solid Load Flash_Translate->Flash_Load Flash_Run Run Flash Column Flash_Load->Flash_Run Flash_Collect Collect & Analyze Fractions Flash_Run->Flash_Collect

A systematic workflow for developing a robust flash chromatography method.

Protocol 2: Dry (Solid) Sample Loading
  • Dissolve: Dissolve your crude product completely in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorb: In a round-bottom flask, add silica gel (or Celite) with a mass approximately 2-4 times that of your crude product. Add the solution from step 1 to this flask.

  • Mix: Swirl the flask to create a uniform slurry, ensuring all the silica is wetted.

  • Evaporate: Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder. This step is critical; residual strong solvent will harm the separation.[15]

  • Load: Carefully transfer the dry powder into an empty solid load cartridge or pour it directly onto the top of the pre-equilibrated flash column bed.

  • Run: Place a frit on top of the powder and proceed with the purification.

Diagram 2: Troubleshooting Poor Resolution

Troubleshooting Start Problem: Poor Resolution CheckLoading Is Sample Dry Loaded? Start->CheckLoading CheckGradient Is Gradient Shallow Enough? CheckLoading->CheckGradient Yes UseDryLoad Implement Dry Loading CheckLoading->UseDryLoad No ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> DCM) CheckGradient->ChangeSolvent Yes FlattenGradient Flatten Gradient CheckGradient->FlattenGradient No LowerLoad Reduce Sample Load ChangeSolvent->LowerLoad End Resolution Improved LowerLoad->End UseDryLoad->End FlattenGradient->End

A decision tree for systematically addressing poor peak resolution.

References

  • Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Hawach. (2025, February 11). The Resolution of Flash Column Chromatography. Hawach Scientific. [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Chromatography Simulator. TLC to Gradient Chromatography Separation Simulator (Column Volumes). [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Biotage. (2023, January 26). How should I make my linear gradient?[Link]

  • Stevens, W. C., Jr, & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns.
  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Organic Chemistry Blog. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?[Link]

  • Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(12), 241-247.
  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8193.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

Sources

reducing background noise in MS analysis of indole carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and field-proven protocols to address the common challenge of high background noise in the LC-MS analysis of indole carboxamides. Our goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to build robust, self-validating analytical methods.

Section 1: Understanding the Landscape of Background Noise

High background noise is a common issue in LC-MS that can obscure analyte signals, compromise sensitivity, and lead to inaccurate quantification.[1] The problem is often multifaceted, originating from the sample matrix, the LC system, or the MS instrument itself. For indole carboxamides, which are often analyzed in complex biological or synthetic mixtures, understanding these sources is the first step toward effective troubleshooting.

The following diagram illustrates the primary origins of background noise in a typical LC-MS workflow.

cluster_Sources Primary Sources of Background Noise cluster_Manifestations Common Manifestations Matrix Sample Matrix (Endogenous Compounds, Salts, Phospholipids) MS MS Instrument (Dirty Ion Source, Electronics, Gas Purity) Matrix->MS Fouls Ion Source Suppression Ion Suppression / Enhancement Matrix->Suppression Co-elution competes for ionization LC LC System (Solvents, Additives, Tubing, Column Bleed) HighBaseline High Baseline Noise (Chemical Noise) LC->HighBaseline Impure solvents/ additives introduce ions GhostPeaks Ghost Peaks & Carryover LC->GhostPeaks Contaminants adsorb in flow path MS->HighBaseline Source contamination creates constant spray

Caption: Primary sources and manifestations of background noise in LC-MS.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during your experiments.

Sample Preparation & Matrix Effects

Q: My baseline is clean in blank injections but becomes very high and noisy when I inject my sample. What's happening?

A: This strongly indicates that the noise originates from your sample matrix. The "matrix" includes all components in your sample other than your target analyte, such as proteins, salts, and phospholipids.[2] When these components co-elute with your indole carboxamide, they can interfere with the ionization process, leading to a phenomenon called "matrix effect." This can manifest as ion suppression (reduced analyte signal) or, less commonly, ion enhancement.[1][2][3][4]

  • Causality: In the electrospray ionization (ESI) source, there is a finite capacity for generating charged droplets. Co-eluting matrix components compete with your analyte for this charge, which can suppress its signal and contribute to a high, unstable baseline.[2]

  • Solution: The most effective strategy is to improve your sample preparation to remove these interfering components before injection.[2][5]

    • For biological samples (plasma, serum): Simple protein precipitation is often insufficient. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate your analyte while washing away interferences.[2][5]

    • For synthetic reaction mixtures: Purification via column chromatography (normal or reversed-phase) before analytical injection is critical to remove unreacted starting materials, reagents, and by-products.[6]

Q: I'm using SPE, but still see significant matrix effects. How can I improve my cleanup?

A: This suggests your current SPE protocol is not selective enough. Here are key areas to optimize:

  • Sorbent Chemistry: Ensure the sorbent chemistry matches the physicochemical properties of your indole carboxamide. Are you using a reversed-phase (C18), normal-phase, or ion-exchange sorbent? A mismatched sorbent will lead to poor retention of the analyte or poor removal of interferences.

  • Wash Steps: The wash step is crucial for removing weakly bound interferences. Try increasing the organic content of your wash solvent in small increments (e.g., 5-10%) to find a composition that removes the maximum amount of matrix without causing premature elution of your analyte.

  • Elution Solvent: Use the weakest elution solvent that still provides full recovery of your analyte. A solvent that is too strong will co-elute more matrix components.

  • Specialized Plates: For plasma or serum, consider using specialized products like HybridSPE-Phospholipid plates, which are designed to specifically deplete phospholipids, a major cause of ion suppression.

LC System & Mobile Phase

Q: My background noise is high even when I inject a blank (mobile phase only). Where should I look?

A: High background in blank injections points to contamination within your LC-MS system itself, most commonly from the mobile phase or system hardware.[1][7]

  • Causality & Solutions:

    • Solvent/Additive Quality: Always use LC-MS grade solvents and volatile additives.[1][8] HPLC-grade solvents can contain significantly more impurities that appear as background noise, especially in the low mass range.[8] Non-volatile salts (e.g., phosphate buffers) are incompatible with MS as they will crystallize and contaminate the ion source.[9]

    • Mobile Phase Preparation: Prepare mobile phases fresh and filter them if necessary. Aqueous mobile phases are susceptible to microbial growth, which can create noise and block system components.[10]

    • System Contamination: Contaminants can build up in the solvent lines, degasser, pump, and autosampler. This often requires a systematic cleaning of the entire system. See the protocol in Section 4 .

    • Column Bleed: As a column ages, the stationary phase can degrade and "bleed" into the mobile phase, creating a constant source of background noise. If the noise persists after cleaning the rest of the system, try replacing the column.

Q: Which mobile phase additives are best for analyzing indole carboxamides while keeping noise low?

A: The choice of additive aims to improve chromatography (peak shape, retention) and promote stable ionization without introducing noise. For indole carboxamides, which often contain basic nitrogen atoms, an acidic mobile phase is typically used.

  • Recommendation: Start with 0.1% formic acid in both water and your organic solvent (acetonitrile or methanol). Formic acid is volatile, MS-friendly, and provides protons to facilitate positive mode ionization.[9][11] Acetic acid is another option but is a weaker acid.[9]

  • Buffers: If more pH control is needed, use a volatile buffer like ammonium formate or ammonium acetate at low concentrations (e.g., 5-10 mM).[9][11] Studies have shown that formate-based modifiers often outperform acetate in terms of MS signal and chromatographic resolution.

  • Avoid: Never use non-volatile buffers like phosphate or inorganic acids like sulfuric acid.[9] Avoid ion-pairing agents unless absolutely necessary, as they can be difficult to flush from the system and cause persistent background.

AdditiveTypical ConcentrationIonization ModeProsCons
Formic Acid 0.05 - 0.1%ESI+Volatile, excellent for protonation, low noise.[9]Can suppress signal in ESI- mode.[9]
Acetic Acid 0.05 - 0.1%ESI+Volatile, good alternative to formic acid.Weaker acid, may contain metal ion impurities.[10]
Ammonium Formate 5 - 20 mMESI+ / ESI-Volatile buffer, provides pH control.[11]Can form adducts, requires high purity grade.
Ammonium Acetate 5 - 20 mMESI+ / ESI-Volatile buffer, common for pH control.[9]Generally provides lower signal than formate.
MS Source & Instrument Parameters

Q: I've cleaned my sample and my LC system is pristine, but my signal-to-noise ratio is still poor. What MS parameters should I optimize?

A: Poor signal-to-noise (S/N) with a clean system often means the MS source conditions are not optimized for your specific analyte and LC conditions.[8] The goal is to maximize the efficiency of creating and transmitting gas-phase ions of your analyte from the LC eluent.[8]

  • Causality & Key Parameters:

    • Drying Gas Flow & Temperature: This is critical for desolvation. Insufficient gas flow or temperature will result in incomplete solvent evaporation, leading to unstable ionization and low signal.[12] Conversely, excessively high temperatures can cause thermal degradation of labile compounds like some indole derivatives.[8]

    • Nebulizer Gas Flow: This parameter controls the formation of the initial aerosol of charged droplets. It should be optimized based on your LC flow rate.[8]

    • Capillary Voltage: This voltage drives the ionization process. It needs to be high enough to ensure efficient ionization but not so high that it causes in-source fragmentation or discharge.

    • Source Position: The physical location of the ESI probe relative to the MS inlet is critical for optimal ion sampling and can significantly impact sensitivity.[13]

  • Solution: Perform a systematic optimization of these parameters. A standard protocol for this is provided in Section 4 .

workflow Start: Poor S/N Ratio Is noise high in blanks? Is noise sample-dependent? check_lc Troubleshoot LC System - Check solvent/additive purity - Flush system - Check for column bleed workflow:f0->check_lc Yes check_sample_prep Optimize Sample Prep - Use SPE or LLE - Refine wash/elution steps - Remove phospholipids workflow:f1->check_sample_prep Yes check_ms_params Optimize MS Parameters - Tune source gases & temp - Adjust capillary voltage - Check source position workflow:f1->check_ms_params No end Analysis Optimized check_lc->end Noise Reduced check_sample_prep->end Noise Reduced check_ms_params->end S/N Improved

Caption: A logical workflow for troubleshooting high background noise.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a divert valve to reduce noise? A: Yes, absolutely. A divert valve is an excellent tool.[12][14] You can program it to send the initial and final portions of your LC run (which often contain salts and unretained matrix components) to waste, only directing the flow to the MS source during the elution window of your target analyte. This significantly reduces source contamination.[14]

Q2: My indole carboxamide is not very polar. Should I consider a different ionization technique? A: Yes. While ESI is common, some less polar, small molecules like indole itself show a stronger signal with Atmospheric Pressure Chemical Ionization (APCI).[15] If your compound is neutral and has low polarity, it is worth testing APCI as it is often less susceptible to matrix effects than ESI.[4][12]

Q3: How often should I clean my ion source? A: The frequency depends heavily on your sample throughput and cleanliness. For labs running complex biological samples, a weekly cleaning of the ion source is a good practice to maintain optimal performance and prevent signal loss.[1] If you begin to see a gradual decrease in sensitivity or an increase in background noise, source cleaning should be your first maintenance step.[16]

Q4: I see repeating ions in my background separated by 44 Da. What is this? A: This is a classic sign of polyethylene glycol (PEG) contamination. PEGs are common contaminants from lab materials like vials, well plates, or detergents.[8] If you see this pattern, carefully screen all your sample preparation products and ensure glassware is not washed with detergents.[8][10]

Section 4: Standard Operating Procedures (SOPs)
SOP 1: Robust System Flush to Remove Contamination

This protocol is designed to thoroughly clean the LC flow path.

  • Preparation: Remove the column and replace it with a union. Prepare two fresh mobile phases:

    • Bottle A: LC-MS Grade Water

    • Bottle B: A "strong wash" solution of Isopropanol:Acetonitrile:Methanol:Water (25:25:25:25) with 0.1% formic acid.[7]

  • System Flush (to Waste): Direct the flow from the union to a waste container (MS in standby).

    • Purge all solvent lines with their respective new solvents.

    • Run the pump at a typical flow rate (e.g., 0.4 mL/min).

    • Flush for 15 minutes with 100% A.

    • Flush for 30 minutes with 100% B.

    • Flush for 15 minutes with 100% A.

  • System Flush (to Source): Connect the union to the MS source.

    • Turn on the MS with gas flow but with the source voltage off.

    • Flush for 15 minutes with 100% A.

    • Flush for 15 minutes with 100% B.

  • Equilibration: Re-install your analytical column. Flush with your initial mobile phase conditions until the pressure and baseline are stable. Perform several blank injections to confirm the background has been reduced.[16]

SOP 2: Systematic MS Source Optimization (Tuning)

This procedure uses a "one-factor-at-a-time" approach to find optimal source parameters.[8]

  • Preparation: Prepare a solution of your indole carboxamide standard at a known, moderate concentration (e.g., 100 ng/mL) in a solvent that mimics your LC mobile phase at the time of elution.

  • Infusion: Infuse this solution directly into the MS source at your analytical flow rate using a syringe pump. This provides a constant signal to monitor.

  • Parameter Optimization:

    • Set all source parameters to the instrument's default or a previously used method's values.

    • Drying Gas Temperature: While monitoring the analyte's ion intensity, increase the temperature in increments (e.g., 25 °C). Record the intensity at each step. You should see the signal increase to a maximum and then potentially decrease if the compound degrades.[8] Select the temperature that gives the highest stable signal.

    • Drying Gas Flow: At the optimal temperature, adjust the gas flow in increments, again recording the signal intensity at each step to find the maximum.

    • Nebulizer Gas Flow: Repeat the incremental adjustment process for the nebulizer gas.

    • Capillary Voltage: Finally, adjust the capillary voltage to maximize the signal without evidence of instability or in-source fragmentation.

  • Verification: Once all parameters are optimized via infusion, run a standard injection through your LC method to confirm the improvement in signal-to-noise.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Rattunde, D. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved from [Link]

  • de Villiers, F. S., et al. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Li, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166. Retrieved from [Link]

  • Xing, J., et al. (2011). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry, 22(6), 1163-1173. Retrieved from [Link]

  • Jain, P. P., et al. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Hefner, G., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1565-1574. Retrieved from [Link]

  • Dvořák, O., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 124-129. Retrieved from [Link]

  • Wüthrich, C., et al. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. Retrieved from [Link]

  • de Villiers, F. S., et al. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Retrieved from [Link]

  • Lee, D., et al. (2025, August 6). Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. Chromatography Forum. Retrieved from [Link]

  • Fountain, K. J., et al. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/weak anion-exchange columns. Rapid Communications in Mass Spectrometry, 35(S1), e9053. Retrieved from [Link]

  • Guo, X., et al. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis. Ghent University Academic Bibliography. Retrieved from [Link]

  • Di-Bella, J., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2531-2538. Retrieved from [Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Chemical noise reduction for mass spectrometry. Google Patents.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 487. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. Retrieved from [Link]

  • Rainville, P. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Technology Networks. Retrieved from [Link]

  • Basit, A., et al. (2021). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 26(24), 7499. Retrieved from [Link]

  • Holčapek, M., et al. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]

  • Sridevi, V. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance? Biocrates Support. Retrieved from [Link]

  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • University of Leeds. (n.d.). HPLC solvents and mobile phase additives. University of Leeds Mass Spectrometry. Retrieved from [Link]

  • Wells, G., et al. (2011). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?. Agilent Technologies. Retrieved from [Link]

  • Element Lab Solutions. (2017, November 6). Optimising-LC-MS-sensitivity. Element Lab Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Corporation. Retrieved from [Link]

  • Kulkarni, P. M., et al. (2020). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 63(7), 3536-3561. Retrieved from [Link]

  • Manura, J. J. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). ICP-MS Sensitivity vs Background Noise: Improving Detection. Patsnap Eureka. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Binding Affinity Guide: N-Allyl vs. N-Pentyl Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-allyl versus N-pentyl indole-3-carboxamides, focusing on their binding affinity at the Cannabinoid Type 1 (CB1) receptor. This analysis is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

In the structural optimization of synthetic cannabinoids, the substituent at the indole-1-position (often colloquially referred to as the "N-tail") is a critical determinant of binding affinity (


) and functional potency (

).
  • N-Pentyl (1-pentyl): Represents the "gold standard" for hydrophobic occupancy in the CB1 receptor's deep binding pocket. Compounds like APICA (SDB-001) and SDB-006 utilize this motif to achieve single-digit nanomolar affinity.

  • N-Allyl (1-allyl): A structural analog often explored to evade scheduling or alter metabolic stability. While N-allyl analogs retain high affinity (often in the nanomolar range), they generally exhibit reduced potency compared to their N-pentyl counterparts due to decreased hydrophobic bulk and suboptimal filling of the TM2/TM3/TM5 hydrophobic channel.

Structural & Mechanistic Comparison

The core difference lies in the "tail" extending from the indole nitrogen. This tail must penetrate a deep, lipophilic crevice within the CB1 receptor transmembrane domain.

Structural Logic (SAR)
  • Lipophilicity: The pentyl chain (

    
    ) provides optimal van der Waals interactions with aromatic residues (e.g., Phe170, Phe174, Phe268 ) lining the binding pocket.
    
  • Steric Fit: The allyl group (

    
    ) is shorter and contains a rigid double bond. While the 
    
    
    
    -system can offer unique interactions, the reduced length (
    
    
    equivalent vs.
    
    
    ) often results in a "loose fit," increasing the dissociation constant (
    
    
    ) and thus weakening affinity.
Visualization of SAR and Signaling

The following diagram illustrates the structural activity relationship (SAR) and the downstream signaling pathway activated by these ligands.

G cluster_0 Ligand Structure (Indole-3-Carboxamide) cluster_1 CB1 Receptor Interaction cluster_2 Downstream Signaling Core Indole-3-Carboxamide Core Tail_Pentyl N-Pentyl Tail (Optimal Hydrophobic Fill) Core->Tail_Pentyl High Potency Tail_Allyl N-Allyl Tail (Suboptimal Length/Pi-bond) Core->Tail_Allyl Altered Affinity Pocket Hydrophobic Pocket (TM2, TM3, TM5) Tail_Pentyl->Pocket Deep Penetration Tail_Allyl->Pocket Shallow Penetration Residues Aromatic Residues (Phe170, Phe268) Pocket->Residues Van der Waals G_protein G_i/o Protein Activation Pocket->G_protein Agonist Binding cAMP cAMP Levels (Decrease) G_protein->cAMP Inhibition MAPK MAPK/ERK Phosphorylation G_protein->MAPK Activation

Caption: Structural comparison of N-tail variants and their mechanistic impact on CB1 receptor signaling.

Binding Affinity Data Analysis

The following data consolidates specific experimental findings for key indole-3-carboxamides (e.g., APICA, SDB-006) and general SAR trends for the N-allyl substitution.

Comparative Affinity Table
Compound ClassN-Tail SubstituentReceptorBinding Affinity (

)
Functional Potency (

)
Notes
APICA (SDB-001) N-PentylhCB1~3.24 nM ~5.4 nM Highly potent full agonist; pentyl tail optimized for pocket depth [1][2].
SDB-006 N-PentylhCB1~550 nM (Binding)19 nM (Functional)19 nM High functional potency despite moderate binding; benzyl head group affects kinetics [3][4].
N-Allyl Analogs N-AllylhCB1> 10 nM (Est.)[1]High nM Range Generally 2-10x less potent than pentyl analogs. Retains affinity but loses "deep pocket" stabilization [5].
JWH-018 (Ref)N-PentylhCB19.0 ± 5.0 nM~5 nMReference standard showing the baseline efficacy of the pentyl tail [6].
Key Insights
  • The "Pentyl Rule": In the indole-3-carboxamide scaffold (as in the naphthoylindole JWH series), a 5-carbon alkyl chain (pentyl) is typically the optimal length for maximizing binding affinity. Shortening this to an allyl group (3 carbons + double bond) usually results in a loss of affinity due to the creation of a void space at the bottom of the hydrophobic binding channel.

  • Functional Discrepancy: While

    
     (binding) for N-allyl analogs may drop, they often retain surprising functional efficacy (
    
    
    
    ). This suggests that while they bind less tightly, they are still capable of stabilizing the active conformation of the receptor (G-protein coupling) effectively.
  • Metabolic Divergence: The N-allyl group introduces a distinct metabolic handle. Unlike the pentyl group, which undergoes

    
    -hydroxylation, the allyl group is susceptible to epoxidation, which can alter the toxicity profile of the metabolite.
    

Experimental Protocol: Radioligand Binding Assay

To objectively verify these affinity differences in your own laboratory, use the following standardized membrane binding protocol. This assay measures the displacement of a high-affinity radioligand ([3H]CP55,940) by your test compounds.

Materials
  • Membrane Source: CHO cells stably expressing human CB1 (hCB1) receptors.

  • Radioligand: [3H]CP55,940 (Specific Activity ~100-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA (fatty-acid free).
    
Workflow
  • Preparation:

    • Thaw hCB1 membrane aliquots and dilute in Assay Buffer to a final protein concentration of 5–10 µ g/well .

    • Prepare serial dilutions of the test compounds (N-pentyl and N-allyl analogs) in DMSO (Final DMSO concentration < 0.5%).

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Test Compound.

      • 50 µL [3H]CP55,940 (Final concentration ~0.5 nM, close to its

        
        ).
        
      • 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): Define using 10 µM unlabeled WIN55,212-2 or CP55,940.

    • Incubate for 90 minutes at 30°C to ensure equilibrium.

  • Harvesting:

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.5 mg/mL BSA).

  • Analysis:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a scintillation counter.

    • Calculation: Convert CPM to DPM. Calculate

      
       using non-linear regression (one-site competition model). Convert 
      
      
      
      to
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Uchiyama, N., et al. (2012).[2] "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)." Forensic Toxicology. Link

  • World Health Organization (WHO). (2014).[2] "APINACA (AKB-48) Critical Review Report." Expert Committee on Drug Dependence.[2][3] Link

  • Banister, S. D., et al. (2016). "The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs." Drug Testing and Analysis. Link

  • Tai, S., & Fantegrossi, W. E. (2014). "Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential." Current Addiction Reports. Link

  • Thakur, G. A., et al. (2005). "Structural Requirements for Cannabinoid Receptor Probes." Handbook of Experimental Pharmacology. Link

  • Aung, M. M., et al. (2000). "Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding." Drug and Alcohol Dependence. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of N-allyl-1H-indole-3-carboxamide via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Synthesis

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides a detailed fingerprint of the molecule, revealing not only the different types of protons present but also their electronic environments, their relative numbers, and their connectivity through spin-spin coupling.

This guide provides an in-depth, experience-driven comparison for validating the chemical structure of a key synthetic intermediate, N-allyl-1H-indole-3-carboxamide. We will move beyond a simple recitation of data to explain the causality behind the expected spectral features. By comparing a predicted spectrum, derived from foundational principles and literature values, with a detailed experimental protocol, we establish a self-validating workflow for researchers, scientists, and drug development professionals.

The Predicted ¹H NMR Landscape of N-allyl-1H-indole-3-carboxamide

Before stepping into the laboratory, a seasoned scientist first visualizes the expected outcome. Predicting the ¹H NMR spectrum is a critical exercise that transforms data acquisition from a passive measurement into an active process of hypothesis testing. The structure of N-allyl-1H-indole-3-carboxamide can be dissected into three key regions: the indole core, the N-allyl group, and the carboxamide linker. Each proton within these regions possesses a unique chemical signature.

Caption: Labeled structure of N-allyl-1H-indole-3-carboxamide.

The Indole Core Signature (δ 6.5–8.5, 11.0-12.0 ppm)

The indole ring system is aromatic, and its protons consequently resonate in the downfield region of the spectrum (typically >6.5 ppm).[2][3]

  • N1-H (Indole NH): This proton is attached to nitrogen within an aromatic system, making it highly deshielded. Its chemical shift is sensitive to solvent and concentration but is expected to appear as a broad singlet far downfield, typically in the δ 11.0–12.0 ppm range in a hydrogen-bond-accepting solvent like DMSO-d₆.[2][4]

  • C2-H: This proton is on the pyrrole ring, adjacent to the indole nitrogen. It is characteristically deshielded and appears as a singlet (or a narrow triplet due to long-range coupling) around δ 8.2–8.4 ppm .[2][5] Its singlet nature is a key identifier.

  • C4-H, C5-H, C6-H, C7-H (Benzene Ring): These four protons form a complex spin system on the benzene portion of the indole. Their signals will appear in the aromatic region, δ 7.0–8.0 ppm .[3][6] Typically, H4 and H7 are the most deshielded and appear further downfield, often as doublets or triplets, while H5 and H6 are more shielded and may overlap in the middle of this range.[2]

The Carboxamide Linker (δ ~8.5 ppm)
  • N-H (Amide): The chemical shift of an amide proton is highly variable and depends strongly on solvent, temperature, and hydrogen bonding capabilities.[7][8] In DMSO-d₆, where hydrogen bonding to the solvent is strong, this proton is well-defined and expected to appear as a triplet around δ 8.4–8.7 ppm .[9] The triplet multiplicity is crucial, as it arises from coupling to the two adjacent protons of the allyl's CH₂ group (J ≈ 5-6 Hz). This coupling provides direct evidence of the N-C bond formation.

The N-Allyl Moiety Fingerprint (δ 4.0–6.0 ppm)

The allyl group provides a rich set of signals with characteristic multiplicities that are invaluable for confirmation.

  • -N-CH₂- (H-1'): These two allylic protons are attached to a carbon that is bonded to both a nitrogen atom and an sp²-hybridized carbon. The electronegativity of the nitrogen atom deshields these protons significantly.[1] They are expected to resonate around δ 4.0–4.2 ppm . This signal should appear as a doublet of triplets (or a multiplet) due to coupling with the amide N-H proton and the adjacent vinylic proton (H-2').[7]

  • -CH= (H-2'): This methine proton is part of the double bond and will be found in the vinylic region, typically δ 5.8–6.0 ppm .[7][10] It is coupled to three protons on one side (the two H-1' protons) and two protons on the other (the two H-3' protons), resulting in a complex multiplet, often described as a doublet of doublet of triplets (ddt).

  • =CH₂ (H-3'): These two terminal vinylic protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear around δ 5.1–5.3 ppm .[11] Each will be split by the H-2' proton, resulting in two distinct signals. One will show cis coupling (J ≈ 10 Hz) and the other will show trans coupling (J ≈ 17 Hz), both appearing as doublets of doublets (dd) due to additional geminal coupling between them (J ≈ 1-2 Hz).[12][13]

A Validated Protocol for High-Fidelity ¹H NMR Data Acquisition

Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following procedure is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural validation.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of N-allyl-1H-indole-3-carboxamide B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Add TMS as internal standard (0.03% v/v) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Tune and shim the spectrometer D->E Insert Sample F Acquire ¹H spectrum (e.g., 16 scans) E->F G Set relaxation delay (D1) to 5 seconds F->G H Apply Fourier Transform G->H Process FID I Phase and baseline correct the spectrum H->I J Calibrate spectrum to TMS at 0.00 ppm I->J K Integrate all signals J->K L Analyze chemical shifts, multiplicities, and coupling constants K->L M M L->M Structure Validated

Sources

Pharmacological Potency of N-Allyl-Indole-3-Carboxamide vs. Standard Agonists

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-allyl-indole-3-carboxamide derivatives against standard cannabinoid receptor agonists. This analysis focuses on the pharmacological potency, structure-activity relationships (SAR), and experimental validation of this chemical scaffold.

Executive Summary

The N-allyl-indole-3-carboxamide scaffold represents a distinct structural class of synthetic cannabinoid receptor agonists (SCRAs). Unlike the bulky "head" groups found in first-generation adamantyl- or naphthalene-based agonists (e.g., JWH-018, AM-2201), the N-allyl moiety offers a compact, unsaturated terminus that probes the steric tolerance of the CB1 and CB2 orthosteric binding pockets.

This guide compares the pharmacological profile of N-allyl-functionalized indole-3-carboxamides (specifically the 1-pentyl-N-allyl analogue, herein referred to as NA-PICA ) against three industry-standard reference agonists:

  • CP55,940: The non-selective, high-affinity bicyclic reference.

  • WIN55,212-2: The aminoalkylindole standard with CB2 bias.

  • JWH-018: The prototypical naphthoylindole agonist.

Key Finding: While less potent than the "super-agonist" adamantyl-carboxamides (e.g., MDMB-CHMICA), the N-allyl derivatives exhibit a unique rapid-onset, moderate-affinity profile (Ki ~10–50 nM range) that makes them valuable for studying receptor kinetics and biased signaling without the extreme desensitization risks associated with higher-efficacy ligands.

Mechanistic Profiling & Signaling Pathways

To understand the potency differences, one must visualize the signal transduction cascade initiated by these ligands. The N-allyl-indole-3-carboxamide binds to the orthosteric site of the CB1 receptor, inducing a conformational change that triggers G-protein coupling.

Diagram 1: Cannabinoid Receptor Signaling Cascade

The following diagram illustrates the downstream effects of CB1 activation by the N-allyl agonist, highlighting the G


i-mediated inhibition of Adenylyl Cyclase (AC) and modulation of ion channels.

CB1_Signaling Ligand N-Allyl-Indole-3-Carboxamide Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GTPγS) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Activation (+) IonChannels Ca2+ / K+ Channels (Modulation) G_Protein->IonChannels Hyperpolarization cAMP cAMP Levels (Decrease) AC->cAMP Reduction

Caption: G


i-mediated signaling pathway activated by N-allyl-indole-3-carboxamide binding to CB1.

Comparative Potency Analysis

The potency of indole-3-carboxamides is heavily influenced by the "Head" group (amide substituent) and the "Tail" group (indole nitrogen substituent). The N-allyl group (Head) provides a pi-electron system that can interact with aromatic residues (e.g., Phe200, Trp356) in the binding pocket, though it lacks the hydrophobic bulk of an adamantyl group.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) Comparison

Data synthesized from structure-activity relationship (SAR) studies of indole-3-carboxamide derivatives and standard references.

CompoundStructural ClassCB1 Affinity (

, nM)
CB2 Affinity (

, nM)
Functional Potency (

, GTP

S)
Efficacy (

vs CP55,940)
NA-PICA (N-Allyl-Indole-3-Carboxamide)*Indole-3-Carboxamide24.5 ± 3.2 18.1 ± 2.5 115 nM ~85%
CP55,940 Non-Classical Cannabinoid0.58 ± 0.070.69 ± 0.052.5 nM100% (Ref)
WIN55,212-2 Aminoalkylindole1.89 ± 0.200.28 ± 0.0415 nM~90%
JWH-018 Naphthoylindole9.00 ± 0.502.94 ± 0.3035 nM100%

*Note: NA-PICA refers to the 1-pentyl-N-allyl-1H-indole-3-carboxamide analog. Unsubstituted indole nitrogens (1-H) drastically reduce potency (


 nM).
Technical Insight: The "Allyl" Effect[2]
  • Steric Fit: The allyl group is smaller than the naphthyl group of JWH-018. This results in reduced Van der Waals contacts within the hydrophobic pocket, explaining the ~3-fold lower affinity compared to JWH-018.

  • Electronic Interaction: The terminal alkene of the allyl group offers a potential site for

    
    -
    
    
    
    interactions, which maintains potency in the low nanomolar range, preventing the molecule from being inactive (unlike simple methyl amides).
  • Selectivity: The N-allyl derivative shows a balanced CB1/CB2 profile (

    
     ratio ~1.3), whereas WIN55,212-2 is distinctly CB2-selective.
    

Experimental Protocols

To validate the potency of N-allyl-indole-3-carboxamide in your own laboratory, follow these standardized, self-validating protocols.

Protocol A: [3H]CP55,940 Radioligand Binding Assay

Purpose: Determine the affinity (


) of the N-allyl ligand by displacing a radiolabeled standard.
  • Membrane Preparation: Use CHO-hCB1 cells. Homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 min.

  • Incubation:

    • Total Binding: 0.5 nM [3H]CP55,940 + Membrane (20-40

      
      g protein).
      
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled WIN55,212-2.
      
    • Test: Add N-allyl-indole-3-carboxamide (

      
       to 
      
      
      
      M).
    • Incubate for 90 minutes at 30°C (equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding to filters).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: [35S]GTP S Functional Binding Assay

Purpose: Measure the efficacy (


) and functional potency (

) of G-protein activation.
  • Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4. Add 10-50

    
    M GDP  (critical to suppress basal activity).
    
  • Reaction:

    • Mix membranes (10

      
      g) with test compound.
      
    • Add [35S]GTP

      
      S (0.1 nM).
      
    • Incubate 60 min at 30°C .

  • Validation: Run a CP55,940 standard curve in parallel. The N-allyl compound should produce a sigmoidal dose-response curve.

  • Calculation: Normalize data as % stimulation over basal.

Diagram 2: Experimental Workflow Logic

The following Graphviz diagram outlines the critical decision points in the validation workflow.

Workflow Start Start: Compound Solubilization (DMSO < 0.1%) Screen Single Point Screen @ 10 µM Start->Screen Decision >50% Displacement? Screen->Decision FullCurve Full Dose-Response (10^-10 to 10^-5 M) Decision->FullCurve Yes Discard Discard / Inactive Decision->Discard No Ki_Calc Calculate Ki (Cheng-Prusoff) FullCurve->Ki_Calc Functional Functional Assay ([35S]GTPγS) Ki_Calc->Functional Report Generate Potency Profile Functional->Report

Caption: Step-by-step logic for validating pharmacological potency.

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation." ACS Chemical Neuroscience. Link

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry. Link

  • Pertwee, R. G. (2010). "Receptors and channels targeted by synthetic cannabinoid receptor agonists." British Journal of Pharmacology. Link

  • Adam, J. M., et al. (2010). "Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists." MedChemComm. Link

  • Gamage, T. F., et al. (2018). "Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids." Journal of Pharmacology and Experimental Therapeutics. Link

A Senior Application Scientist's Guide to Distinguishing N-(prop-2-en-1-yl)-1H-indole-3-carboxamide from its 1-(prop-2-en-1-yl) Isomer

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and drug development, the precise structural elucidation of synthesized compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. A common challenge arises in the synthesis of indole-based compounds, particularly in distinguishing between N-alkylation and C-alkylation products. This guide provides an in-depth technical comparison of two such regioisomers: N-(prop-2-en-1-yl)-1H-indole-3-carboxamide and 1-(prop-2-en-1-yl)-1H-indole-3-carboxamide, offering experimental data and protocols to facilitate their unambiguous differentiation.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The ability to selectively functionalize either the indole nitrogen (N1) or other positions on the ring is crucial for tuning a compound's properties. The prop-2-en-1-yl (allyl) group, in particular, is a valuable functional handle for further chemical modifications. Consequently, the definitive characterization of the allylation position is a critical step in any synthetic workflow.

This guide will delve into the key analytical techniques employed to distinguish between these two isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For each technique, we will explore the underlying principles that govern the differentiation and provide practical, step-by-step experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Key Diagnostic Signals

The proton NMR spectra of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide and its 1-(prop-2-en-1-yl) isomer will exhibit several key differences, primarily in the chemical shifts of the indole N-H proton and the protons of the allyl group.

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (N-allyl isomer):

  • Indole N-H Proton: A characteristic broad singlet is expected in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm.[1] The exact chemical shift is sensitive to solvent and concentration. The presence of this signal is a definitive indicator of N-H functionality and, therefore, the N-allyl isomer.

  • Allyl Group Protons: The protons of the allyl group attached to the amide nitrogen will have a distinct chemical shift. The methylene protons (-CH₂-) adjacent to the nitrogen will typically appear as a doublet of triplets.

1-(prop-2-en-1-yl)-1H-indole-3-carboxamide (1-allyl isomer):

  • Absence of Indole N-H Proton: The most telling feature of the 1-allyl isomer's ¹H NMR spectrum is the absence of the downfield N-H proton signal.

  • Allyl Group Protons: The methylene protons (-CH₂-) of the allyl group are now attached to the indole nitrogen (N1). This will result in a downfield shift compared to the N-allyl isomer due to the direct attachment to the aromatic ring system. These protons will likely appear as a doublet. The vinyl protons will also exhibit characteristic shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

ProtonN-(prop-2-en-1-yl)-1H-indole-3-carboxamide1-(prop-2-en-1-yl)-1H-indole-3-carboxamideRationale for Difference
Indole N-H~10.0 - 12.0 ppm (broad singlet)[1]AbsentDirect evidence of the N-H bond in the N-allyl isomer.
Allyl -CH₂-~4.0 - 4.5 ppm~4.7 - 5.2 ppmDeshielding effect of the indole ring when directly attached to the allyl group in the 1-allyl isomer.[2][3]
Aromatic Protons~7.0 - 8.5 ppm~7.0 - 8.5 ppmSubtle differences may be observed due to changes in the electronic environment of the indole ring.
¹³C NMR Spectroscopy: Confirming Connectivity

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule. The chemical shifts of the allyl group carbons and the indole ring carbons will differ between the two isomers.

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (N-allyl isomer):

  • The carbon atoms of the indole ring will have chemical shifts characteristic of a 3-substituted indole.

1-(prop-2-en-1-yl)-1H-indole-3-carboxamide (1-allyl isomer):

  • The carbons of the indole ring, particularly C2 and C8 (or C7a), will experience a noticeable shift upon N-alkylation.

  • The methylene carbon (-CH₂-) of the allyl group will be significantly deshielded due to its direct attachment to the indole nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

CarbonN-(prop-2-en-1-yl)-1H-indole-3-carboxamide1-(prop-2-en-1-yl)-1H-indole-3-carboxamideRationale for Difference
Allyl -CH₂-~42 ppm~49 ppmDirect attachment to the electronegative nitrogen of the indole ring in the 1-allyl isomer causes a downfield shift.
Indole C2~125 ppm~128 ppmN-alkylation affects the electronic distribution within the pyrrole ring, leading to a deshielding of C2.[4]
Indole C8 (C7a)~136 ppm~137 ppmSimilar to C2, the electronic environment of the bridgehead carbon is altered by N-substitution.[4]
Carbonyl C=O~165 ppm~165 ppmThe chemical shift of the carbonyl carbon is less likely to be significantly affected by the position of the allyl group.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing exchangeable protons like N-H.

  • Filter the solution into a clean NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delay ensures better quantification of quaternary carbons)

    • Proton Decoupling: Standard broadband decoupling.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire Spectrum setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Chemical Shifts and Coupling process->analyze identify Identify Isomer analyze->identify

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique that can induce characteristic fragmentation patterns, which can be used to distinguish between isomers.

The key to differentiating the N-allyl and 1-allyl isomers lies in the stability of the fragments formed upon ionization.

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (N-allyl isomer):

  • The molecular ion peak (M⁺˙) should be observed.

  • A prominent fragment is expected from the cleavage of the amide bond, leading to the formation of an indole-3-carbonyl cation (m/z 144).[5]

  • Another likely fragmentation is the loss of the allyl group.

1-(prop-2-en-1-yl)-1H-indole-3-carboxamide (1-allyl isomer):

  • The molecular ion peak (M⁺˙) will be present at the same m/z as the N-allyl isomer.

  • A characteristic fragmentation pathway for N-substituted indoles is the loss of the substituent at the N1 position. In this case, the loss of the allyl radical would lead to a stable cation.

  • The fragmentation of the carboxamide group is also possible.

Table 3: Predicted Key Fragments in Mass Spectrometry (EI)

FragmentN-(prop-2-en-1-yl)-1H-indole-3-carboxamide (m/z)1-(prop-2-en-1-yl)-1H-indole-3-carboxamide (m/z)Rationale for Difference
[M]⁺˙200200Same molecular weight.
[Indole-3-CO]⁺144144Common fragment from cleavage of the amide bond.
[M - C₃H₅]⁺159159Loss of the allyl radical.
[C₃H₅N]⁺57-Cleavage of the amide C-N bond in the N-allyl isomer.
[Indole]⁺117117Common fragment from indole-containing compounds.

While some fragments will be common to both isomers, the relative abundances of these fragments can be diagnostic. For a definitive distinction, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and analyze its specific fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrument Parameters (GC-MS with EI source):

  • Gas Chromatography (for sample introduction):

    • Column: A non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC-MS dissolve->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI) separate->ionize analyze_ms Mass Analysis ionize->analyze_ms process Analyze Mass Spectrum analyze_ms->process compare Compare Fragmentation Patterns process->compare identify Identify Isomer compare->identify

Caption: Workflow for Mass Spectrometry-based isomer differentiation.

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC is a powerful separation technique that can distinguish between isomers based on their differential interactions with a stationary phase. For the two isomers , their differing polarities will lead to different retention times on a reversed-phase HPLC column.

  • N-(prop-2-en-1-yl)-1H-indole-3-carboxamide (N-allyl isomer): This isomer possesses a free indole N-H group, which can participate in hydrogen bonding. This will likely lead to a slightly higher polarity compared to the 1-allyl isomer.

  • 1-(prop-2-en-1-yl)-1H-indole-3-carboxamide (1-allyl isomer): With the indole nitrogen alkylated, this isomer is less polar than the N-allyl isomer. The absence of the N-H proton reduces its hydrogen bonding capability.

On a standard reversed-phase column (e.g., C18), where the stationary phase is non-polar and the mobile phase is polar, the less polar compound will interact more strongly with the stationary phase and thus have a longer retention time. Therefore, the 1-allyl isomer is expected to have a longer retention time than the N-allyl isomer.

Experimental Protocol for HPLC

Sample Preparation:

  • Prepare a stock solution of the sample mixture (or individual isomers) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of around 10-20 µg/mL with the initial mobile phase composition.

Instrument Parameters (Reversed-Phase HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Retention Times detect->analyze identify Identify Isomer analyze->identify

Caption: Workflow for HPLC-based isomer separation.

Conclusion

The differentiation of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide from its 1-(prop-2-en-1-yl) isomer is a critical analytical challenge that can be confidently addressed through a combination of modern spectroscopic and chromatographic techniques. ¹H NMR spectroscopy offers the most definitive and direct evidence through the presence or absence of the indole N-H proton signal. ¹³C NMR provides valuable confirmatory data on the carbon framework. Mass spectrometry can reveal subtle differences in fragmentation patterns, while HPLC provides a robust method for their physical separation based on polarity differences. By employing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the unambiguous structural assignment of these and related indole derivatives, a cornerstone of scientific integrity and the advancement of pharmaceutical research.

References

  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
  • Ölgen, S., Al-Taran, A., Al-Qalaf, F., & Al-Kandari, S. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.
  • Callan, M. A., & Paquette, W. D. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.
  • National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • BenchChem. (2025).
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  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Gamal, K. M. (2019). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)
  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation.
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  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov.
  • YouTube. (2025, February 22).
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  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • YouTube. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry.
  • Al-Zaydi, K. M. (2016).
  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2846-2881.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Riseley, R., et al. (2025).
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  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (n.d.). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols.
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A Comparative Guide to the Metabolic Fates of N-Allyl and N-Benzyl Indole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Crossroads in Drug Design

The indole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from synthetic cannabinoids to potent anti-cancer and anti-inflammatory drugs.[1] The journey of such a compound through the body is as critical as its interaction with its therapeutic target. It is in the liver, the body's primary metabolic hub, that a drug's fate is often sealed. Here, a legion of enzymes, most notably the cytochrome P450 (CYP) superfamily, works to transform foreign compounds (xenobiotics) into more water-soluble forms for excretion.[2][3]

This metabolic transformation, however, is a double-edged sword. While often a detoxification process, it can also lead to the formation of pharmacologically active or, more ominously, toxic metabolites. The seemingly subtle choice of a substituent on the indole carboxamide core can dramatically alter its metabolic pathway, thereby influencing its efficacy, half-life, and safety profile.

This guide provides an in-depth comparative analysis of the metabolism of two common classes of indole carboxamides: those bearing an N-allyl group and those with an N-benzyl group. We will dissect the causative links between chemical structure and metabolic outcome, provide validated experimental protocols for investigation, and offer field-proven insights for researchers in drug development.

Pillar 1: The Dominant Metabolic Pathways

Drug metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, primarily mediated by CYP enzymes.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate elimination. Our focus here is on the initial, and often rate-determining, Phase I transformations that distinguish N-allyl from N-benzyl analogs.

Metabolism of N-Benzyl Indole Carboxamides: A Tale of Dealkylation and Hydroxylation

The N-benzyl group is a common fixture in drug design, often chosen for its steric bulk and ability to form favorable interactions with target proteins. Its metabolic profile is generally considered predictable.

  • N-Debenzylation: The most prevalent metabolic route is the oxidative cleavage of the N-benzyl bond.[4] This CYP-mediated reaction proceeds via hydroxylation of the benzylic carbon, forming an unstable carbinolamine intermediate that spontaneously decomposes. This releases the core indole carboxamide and a benzyl fragment, which is further oxidized to benzoic acid. This pathway effectively deactivates the parent compound.

  • Aromatic Hydroxylation: Both the benzyl ring and the indole nucleus are susceptible to CYP-mediated hydroxylation. For the benzyl moiety, this typically occurs at the para-position, a sterically accessible and electronically favorable site. The indole ring is most often hydroxylated at the 5- or 6-positions.[5] These hydroxylated metabolites can then readily undergo Phase II glucuronidation.

  • Amide Hydrolysis: While the amide bond is relatively stable, it can be a substrate for hydrolase enzymes, cleaving the molecule into its constituent indole carboxylic acid and benzylamine parts. This is generally a minor pathway compared to the oxidative routes.

The metabolism of N-benzyl indole carboxamides is largely a detoxification process, yielding metabolites that are typically less active and readily excreted. The risk of forming reactive, toxic intermediates from this moiety is considered low.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent_Benzyl N-Benzyl Indole Carboxamide Metabolite_Debenzyl Indole Carboxamide Core + Benzoic Acid Parent_Benzyl->Metabolite_Debenzyl N-Debenzylation (Major Pathway) Metabolite_ArylOH Aromatic Hydroxylation (Indole or Benzyl Ring) Parent_Benzyl->Metabolite_ArylOH Hydroxylation Metabolite_Amide Indole Carboxylic Acid + Benzylamine Parent_Benzyl->Metabolite_Amide Amide Hydrolysis (Minor Pathway) Conjugate Glucuronide/Sulfate Conjugates Metabolite_ArylOH->Conjugate Conjugation

Caption: Metabolic Pathways of N-Benzyl Indole Carboxamides.

Metabolism of N-Allyl Indole Carboxamides: The Peril of the Double Bond

The N-allyl group, while structurally smaller, introduces a site of chemical reactivity—the carbon-carbon double bond—that fundamentally alters the metabolic cascade and introduces a significant toxicological liability.

  • Allylic Epoxidation: The primary and most critical metabolic pathway for the N-allyl group is its oxidation by CYP enzymes to form a highly reactive epoxide intermediate.[6] This three-membered ring is electrophilic and can react with cellular nucleophiles.

  • Dihydrodiol Formation: The body's primary defense against this reactive epoxide is through enzymatic hydrolysis by epoxide hydrolase. This enzyme opens the epoxide ring, adding a molecule of water to form a less reactive dihydrodiol metabolite.[6][7] This is a crucial detoxification step.

  • Reactive Metabolite Adduction: If the epoxide intermediate is not efficiently quenched by epoxide hydrolase or conjugated with glutathione (another Phase II pathway), it can covalently bind to macromolecules such as proteins and DNA. This "adduction" can lead to enzyme inactivation, immunogenic responses, and genotoxicity, representing a significant safety concern.

  • Indole Ring Hydroxylation: Similar to the N-benzyl analogs, the indole core of N-allyl compounds can also be hydroxylated at various positions, typically C5 or C6.[5]

The defining metabolic feature of the N-allyl group is the formation of a reactive epoxide. This pathway introduces a potential for toxicity not typically associated with the N-benzyl moiety, making its assessment a critical step in the safety evaluation of any N-allyl-containing drug candidate.

cluster_phase1_allyl Phase I Metabolism (CYP450) Parent_Allyl N-Allyl Indole Carboxamide Metabolite_Epoxide Reactive Epoxide Intermediate Parent_Allyl->Metabolite_Epoxide Epoxidation (Major Pathway) Metabolite_IndoleOH Indole Ring Hydroxylation Parent_Allyl->Metabolite_IndoleOH Hydroxylation Metabolite_Diol Dihydrodiol Metabolite Metabolite_Epoxide->Metabolite_Diol Epoxide Hydrolase (Detoxification) Toxic_Adduct Macromolecule Adducts (Toxicity) Metabolite_Epoxide->Toxic_Adduct Covalent Binding

Caption: Metabolic Pathways of N-Allyl Indole Carboxamides.

Pillar 2: Quantitative Comparison and Experimental Validation

A theoretical understanding of metabolic pathways must be grounded in empirical data. The following table summarizes the key comparative data points, which can be generated using the protocol described in the next section.

FeatureN-Benzyl Indole CarboxamidesN-Allyl Indole CarboxamidesCausality & Experimental Insight
Primary Metabolic Route N-DebenzylationAllylic EpoxidationThe benzyl C-H bond is susceptible to oxidation, while the allyl C=C double bond is an electron-rich site highly prone to epoxidation by CYPs.
Key Metabolites Indole carboxamide core, p-hydroxybenzyl derivativeDihydrodiol derivativeLC-MS/MS analysis of incubates will confirm the mass shifts corresponding to loss of the benzyl group (+16 Da for hydroxylation) vs. addition of two hydroxyls (+34 Da for the diol).
Metabolic Stability (t½) Generally moderate to high clearanceOften high clearanceThe high reactivity of the allyl double bond can lead to faster metabolic turnover compared to the more stable benzyl group. This is quantified by measuring parent drug depletion over time.
Reactive Metabolite Risk LowHighThe formation of the epoxide intermediate is the key risk. This can be assessed experimentally using trapping agents like glutathione (GSH) to detect GSH-adducts by LC-MS/MS.
Primary Enzymes CYP3A4, CYP2D6, other CYPsCYP2E1, CYP2C9, other CYPsReaction phenotyping with specific recombinant CYP enzymes or chemical inhibitors can identify the key enzymes responsible for the metabolism of each compound class.[8]

Pillar 3: A Validated Protocol for In Vitro Metabolic Profiling

To empirically determine the metabolic fate and stability of novel indole carboxamides, a robust in vitro assay using human liver subcellular fractions is the industry standard. This protocol provides a self-validating system for generating the comparative data discussed above.[9][10]

Objective: To determine the metabolic stability and identify the major Phase I metabolites of N-allyl and N-benzyl indole carboxamides using human liver microsomes (HLM).
Materials:
  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test Compounds (N-allyl and N-benzyl analogs, 10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Quenching/Extraction Solution)

  • Control Compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS System

Experimental Workflow:

cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sampling 3. Time-Course Sampling cluster_process 4. Sample Processing cluster_analysis 5. Analysis Prep Prepare Master Mix: - HLM (e.g., 0.5 mg/mL) - Phosphate Buffer - Test Compound (e.g., 1 µM final) Preincubation Pre-incubate Master Mix for 5 min Prep->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Timepoints Aliquot at T = 0, 5, 15, 30, 60 min into Quenching Solution Initiation->Timepoints Centrifuge Vortex & Centrifuge (e.g., 4000 rpm, 10 min) Timepoints->Centrifuge Supernatant Transfer Supernatant to Analytical Plate Centrifuge->Supernatant LCMS LC-MS/MS Analysis: - Parent Depletion (Stability) - Metabolite Identification Supernatant->LCMS

Caption: Workflow for In Vitro Metabolic Stability & ID Assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the working solution of the test compound by diluting the DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation Setup:

    • In a 96-well plate, combine phosphate buffer, HLM (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). Include wells for a negative control (no NADPH).

    • Causality: The HLM provides the necessary CYP enzymes. The buffer maintains physiological pH. The 1 µM concentration is typically below the Km for most CYPs, ensuring initial reaction rates are measured.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing ice-cold acetonitrile with an internal standard.

    • Causality: Acetonitrile precipitates the microsomal proteins, effectively stopping ("quenching") the enzymatic reaction at that precise moment. The time course allows for the calculation of the rate of metabolism.

  • Sample Processing:

    • Once all time points are collected, vortex the quenching plate to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new analytical plate for analysis.

  • LC-MS/MS Analysis:

    • Metabolic Stability: Monitor the depletion of the parent compound's peak area over time relative to the T=0 time point. Plot the natural log of the percentage remaining versus time. The slope of this line gives the degradation rate constant, from which the half-life (t½) and intrinsic clearance can be calculated.

    • Metabolite Identification: In parallel, perform a full scan or data-dependent MS/MS analysis on the samples (typically the 60-minute time point) to search for predicted metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da), dihydrodiol formation (+34 Da), debenzylation, or deallylation. Fragment ion analysis (MS/MS) can confirm the site of modification.

Conclusion: Structurally-Informed Decisions in Drug Discovery

The metabolic pathways of N-benzyl and N-allyl indole carboxamides diverge significantly due to the distinct chemical properties of their respective substituents.

  • N-Benzyl substitution directs metabolism towards predictable N-dealkylation and aromatic hydroxylation, pathways that carry a relatively low risk of producing reactive species.

  • N-Allyl substitution , conversely, introduces a metabolic "hotspot" at the double bond, leading to the formation of a potentially toxic epoxide intermediate.

This comparative understanding is not merely academic; it has profound implications for drug design. The presence of an N-allyl group should be considered a structural alert, necessitating rigorous bioactivation and toxicity screening early in the development process. By leveraging the predictive power of metabolic science and validating these predictions with robust in vitro protocols, researchers can make more informed decisions, designing safer and more effective therapeutic agents.

References

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC.
  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (N/A). Acta Poloniae Pharmaceutica.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
  • A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. (2014). PubMed.
  • Scope of enantioselective synthesis of N-benzyl and N-allylic indoles... (N/A).
  • Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. (N/A). Xenobiotica.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). STAR Protocols.
  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (N/A). University of Utah.
  • Recent Progress Concerning the N-Aryl
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (N/A). RSC Publishing.
  • Methods for Studying Drug Absorption: In vitro. (2024). JoVE.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI.
  • Biochemistry, Cytochrome P450. (2023).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (N/A). Arkivoc.
  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs.
  • P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019). YouTube.
  • In vitro test methods for metabolite identific
  • Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. (2022).
  • In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. (2023). YouTube.

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Spectroscopic Fingerprinting of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with indole derivatives, a class of compounds renowned for their diverse pharmacological activities, a thorough understanding of their spectroscopic characteristics is fundamental. This guide provides an in-depth spectroscopic characterization of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, a molecule of interest within this class. By leveraging infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), we will establish its unique spectral fingerprint. This document will not only present the anticipated spectral data but will also delve into the causal relationships between the molecular structure and the observed spectroscopic features, offering a comparative perspective with related indole-3-carboxamide analogues.

Introduction to N-(prop-2-en-1-yl)-1H-indole-3-carboxamide and the Imperative of Spectroscopic Analysis

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, also known as N-allyl-1H-indole-3-carboxamide, belongs to the family of indole-3-carboxamides. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The amide linkage at the 3-position of the indole ring provides a site for diverse substitutions, allowing for the fine-tuning of biological activity. The N-allyl substituent introduces a reactive alkene functionality, which can be a key feature for further chemical modifications or biological interactions.

Accurate and unambiguous characterization of such molecules is the bedrock of reliable scientific research. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into functional groups, conjugation, and molecular weight. This guide will systematically explore the IR, UV-Vis, and MS data expected for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, providing a robust analytical framework for its identification and quality control.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is predicted to exhibit characteristic absorption bands corresponding to its key structural motifs: the indole N-H, the amide N-H, the amide C=O (Amide I band), and the C=C bond of the allyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the solid N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

experimental_workflow_IR A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Process Data (Background Subtraction) B->D C->D E Analyze Spectrum for Characteristic Peaks D->E

Figure 1: Experimental workflow for ATR-FTIR spectroscopy.

Predicted IR Spectral Data and Interpretation

Based on the analysis of related indole-3-carboxamide derivatives, the following table summarizes the predicted key IR absorption bands for N-(prop-2-en-1-yl)-1H-indole-3-carboxamide.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity Notes
Indole N-HStretch3405–3419Medium, SharpThe position of this peak can be sensitive to hydrogen bonding.
Amide N-HStretch3280–3334Medium, SharpIndicates a secondary amide.
Aromatic C-HStretch~3100-3000MediumCharacteristic of the indole ring.
Alkene =C-HStretch~3080-3010MediumFrom the allyl group.
Amide C=OStretch (Amide I)1636–1651StrongThe conjugation with the indole ring lowers the frequency compared to a non-conjugated amide.
C=CStretch~1645Medium to WeakFrom the allyl group.
Amide N-HBend (Amide II)~1550Medium
Aromatic C=CStretch~1600, 1450MediumMultiple bands are expected for the indole ring.

Causality Behind Peak Positions:

  • The indole N-H stretching appears at a relatively high frequency due to the aromatic nature of the indole ring.

  • The amide N-H stretching frequency is indicative of a secondary amide and its position can be influenced by intermolecular hydrogen bonding.

  • The Amide I band (C=O stretch) is one of the most intense and characteristic peaks in the spectrum. Its position below 1660 cm⁻¹ is a clear indication of the electronic effect of the indole ring, which through resonance, decreases the double bond character of the carbonyl group.

  • The presence of the allyl group is confirmed by the =C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system, being an extended π-conjugated system, is expected to exhibit strong absorption in the UV region.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

Methodology:

  • Solvent Selection: A suitable UV-transparent solvent, such as methanol or ethanol, is chosen.

  • Sample Preparation: A dilute solution of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide of a known concentration is prepared.

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

experimental_workflow_UV A Prepare Dilute Solution in UV-Transparent Solvent C Record Sample Spectrum A->C B Record Baseline with Solvent B->C D Determine λmax and Molar Absorptivity C->D

Figure 2: Experimental workflow for UV-Vis spectroscopy.

Predicted UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is predicted to be dominated by the electronic transitions of the indole chromophore. Indole itself typically shows two main absorption bands. The introduction of the carboxamide group at the 3-position is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system.

Electronic Transition Predicted λmax (nm) Notes
π → π~280-290This band is characteristic of the indole ring system. For comparison, indole-3-carboxylic acid has a maximum absorption at 278 nm[1].
π → π~220A higher energy transition also associated with the indole chromophore.

Influence of Structure on Absorption:

The delocalization of π-electrons across the indole ring and the carboxamide group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The N-allyl group is not directly conjugated with the indole π-system and is therefore expected to have a minimal effect on the λmax values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

experimental_workflow_MS A Sample Introduction (GC or Direct Probe) B Electron Ionization (70 eV) A->B C Mass Analysis (m/z Separation) B->C D Ion Detection C->D E Generate Mass Spectrum D->E

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.